2-Butylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-6-9-7-4-5-8-10-9/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSOSINJPNKUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198597 | |
| Record name | 2-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5058-19-5 | |
| Record name | 2-Butylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5058-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54XCM5F4F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Butylpyridine chemical properties and structure
An In-Depth Technical Guide to 2-Butylpyridine: Chemical Properties and Structure
Introduction
This compound is an organic compound belonging to the family of pyridines. It is characterized by a pyridine ring substituted with a butyl group at the second position. This structural feature imparts specific chemical and physical properties that make it a molecule of interest in various chemical syntheses, including as a building block for more complex molecules in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and applications of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
This compound consists of a heterocyclic aromatic pyridine ring with a C₅H₄N core, to which a butyl (C₄H₉) group is attached at the carbon atom adjacent to the nitrogen. The presence of the nitrogen atom in the ring makes it a weak base.
Chemical Structure
The structure of this compound can be represented as follows:
Caption: 2D structure of this compound.
Nomenclature and Identifiers
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Density | 0.907 g/mL | [2] |
| Melting Point | 97 °C | [2] |
| Refractive Index | 1.480 | [2] |
| Hydrogen Bond Donor Count | 0 | [1][4] |
| Hydrogen Bond Acceptor Count | 1 | [1][4] |
| Rotatable Bond Count | 3 | [1] |
| XLogP3 | 2.3 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry : The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 135.[5][6] Common fragmentation patterns involve the loss of alkyl fragments from the butyl chain. The base peak is often observed at m/z 93, corresponding to the pyridylmethyl cation.[1]
-
NMR Spectroscopy :
-
¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butyl group. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), while the butyl protons would be found in the upfield region (δ 0.9-2.8 ppm).
-
¹³C NMR : The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.[7] The aromatic carbons would resonate in the δ 120-160 ppm range, and the aliphatic carbons would appear at higher field strengths.
-
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, as well as C=C and C=N stretching vibrations of the pyridine ring.[8]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is influenced by both the pyridine ring and the butyl substituent.
-
Basicity : The nitrogen atom in the pyridine ring has a lone pair of electrons, making this compound a weak base. It can be protonated by strong acids to form pyridinium salts.
-
Reactions of the Pyridine Ring : The pyridine ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. It can also undergo nucleophilic substitution, particularly at the 2- and 4-positions.
-
Steric Hindrance : The butyl group at the 2-position can exert steric hindrance, which may influence the accessibility of the nitrogen lone pair and the reactivity of the adjacent positions on the ring.[3] This is a well-documented phenomenon in related, more sterically encumbered molecules like 2,6-di-tert-butylpyridine, which is known as a non-nucleophilic base.[9][10][11]
Caption: General electrophilic substitution reaction of this compound.
Synthesis of this compound
A common method for the synthesis of 2-alkylpyridines involves the reaction of pyridine with an organolithium reagent, followed by an alkyl halide. A general workflow is outlined below.
Experimental Protocol: Synthesis via Organolithium Reagent
-
Reaction Setup : A solution of pyridine in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Organolithium : The solution is cooled to a low temperature (typically -78 °C), and a solution of butyllithium in hexanes is added dropwise with stirring.
-
Reaction Time : The reaction mixture is stirred at low temperature for a specified period to allow for the formation of the lithiated pyridine intermediate.
-
Quenching : The reaction is quenched by the addition of a suitable electrophile, in this case, a butyl halide (e.g., butyl bromide).
-
Workup : The reaction mixture is allowed to warm to room temperature and is then quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification : The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
Substituted pyridines are important scaffolds in medicinal chemistry.[12] While direct applications of this compound in marketed drugs are not widely documented, its structural motif is relevant. For example, derivatives like 2-amino-5-tert-butylpyridine have been synthesized as fragments for drug discovery, showing improved physicochemical properties over their aniline counterparts.[13][14] The butyl group can modulate lipophilicity, which is a critical parameter for drug absorption and distribution. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential biological activity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
General Hazards : Information on the specific toxicity of this compound is limited.[15] However, related compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE) : It is recommended to wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[15]
-
First Aid Measures :
-
In case of skin contact : Wash with plenty of soap and water.
-
In case of eye contact : Rinse cautiously with water for several minutes.
-
If inhaled : Move the person into fresh air.
-
If swallowed : Rinse mouth with water. Seek medical attention.[15]
-
-
Disposal : Dispose of in accordance with local, state, and federal regulations. The material may be disposed of by incineration at a licensed chemical destruction plant.[15]
Conclusion
This compound is a versatile chemical compound with a well-defined structure and a range of interesting chemical properties. Its reactivity, governed by the interplay of the pyridine ring and the butyl substituent, makes it a useful building block in organic synthesis. For researchers and professionals in drug development, understanding the fundamental characteristics of this compound can open avenues for the design and synthesis of new molecular entities with potential therapeutic applications.
References
- 1. This compound | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. Pyridine, 2-butyl- [webbook.nist.gov]
- 4. 2-Sec-butylpyridine | C9H13N | CID 238302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-tert-Butylpyridine [webbook.nist.gov]
- 6. Pyridine, 2-butyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-tert-Butylpyridine [webbook.nist.gov]
- 9. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 10. 2,6-Di-tert-butylpyridine = 97 585-48-8 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
- 15. echemi.com [echemi.com]
- 16. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 2-Butylpyridine
<
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis and purification of 2-butylpyridine, a valuable heterocyclic compound with applications in pharmaceuticals and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into prevalent synthetic methodologies, including classical alkylation strategies and modern catalytic approaches. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that govern reaction outcomes. Furthermore, this guide presents a thorough overview of purification techniques essential for obtaining high-purity this compound, a prerequisite for its use in sensitive applications. Safety considerations and analytical characterization are also addressed to ensure safe and effective laboratory practices.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative featuring a butyl group at the C2 position of the pyridine ring. This structural motif imparts unique physicochemical properties that make it a valuable intermediate in organic synthesis. The pyridine ring, being an electron-deficient heterocycle, and the alkyl substituent contribute to its utility as a ligand in coordination chemistry, a building block in the synthesis of complex organic molecules, and a precursor to various functional materials. The precise control over its synthesis and purity is paramount for its successful application in research and development, particularly within the pharmaceutical industry where impurities can have significant consequences.
Synthetic Strategies for this compound
The introduction of an alkyl group onto the pyridine ring can be achieved through several synthetic routes. The choice of method often depends on factors such as desired regioselectivity, substrate scope, and scalability. This section will delve into two primary strategies: direct alkylation of pyridine and transition-metal-catalyzed cross-coupling reactions.
Direct Alkylation of Pyridine: A Classical Approach
Direct C-H functionalization of pyridine presents a straightforward route to this compound. These reactions typically involve the generation of a nucleophilic butyl species or a butyl radical that subsequently attacks the electron-deficient pyridine ring.
The reaction of pyridine with organolithium reagents, such as n-butyllithium, is a well-established method for introducing alkyl groups. The reaction proceeds via nucleophilic addition to the pyridine ring.
Reaction Principle: n-Butyllithium acts as a strong nucleophile, preferentially attacking the C2 and C6 positions of the pyridine ring, which are the most electrophilic sites. This addition forms a dihydropyridine intermediate, which can then be oxidized to the desired this compound. The regioselectivity can be influenced by the choice of solvent and the aggregation state of the alkyllithium reagent.[1] For instance, using sec-butyllithium in a coordinating solvent mixture can favor C2-alkylation.[1]
Experimental Protocol: Synthesis of this compound via Lithiation
-
Materials: Pyridine, n-butyllithium (in hexanes), anhydrous tetrahydrofuran (THF), elemental sulfur (or other oxidizing agent), diethyl ether, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of pyridine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq.) dropwise.
-
Stir the resulting orange-red solution at -78 °C for 1 hour.
-
Add a solution of elemental sulfur (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by fractional distillation.
-
Causality Behind Experimental Choices:
-
The use of low temperatures (-78 °C) is crucial to control the reactivity of the highly basic n-butyllithium and to prevent side reactions.
-
Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.
-
The choice of an oxidizing agent like sulfur is to rearomatize the dihydropyridine intermediate to the stable pyridine ring system.
Diagram: Workflow for this compound Synthesis via Lithiation
Caption: A streamlined workflow for the synthesis of this compound using organolithium chemistry.
The Minisci reaction offers a powerful method for the direct alkylation of electron-deficient heterocycles through a radical mechanism.[2] This reaction is particularly advantageous due to the use of readily available and inexpensive starting materials.[2]
Reaction Principle: The Minisci reaction involves the generation of a butyl radical from a suitable precursor, such as pentanoic acid (valeric acid), through oxidative decarboxylation.[3] This radical then attacks the protonated pyridine ring, which is more susceptible to radical addition.[3] The reaction is typically carried out in an acidic medium to ensure protonation of the pyridine nitrogen.[2] A silver catalyst and a persulfate oxidant are commonly employed to facilitate the radical generation.[3]
Experimental Protocol: Minisci Synthesis of this compound
-
Materials: Pyridine, pentanoic acid, silver nitrate (AgNO₃), ammonium persulfate ((NH₄)₂S₂O₈), sulfuric acid (H₂SO₄), dichloromethane, saturated aqueous sodium bicarbonate, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve pyridine (1.0 eq.) and pentanoic acid (1.5 eq.) in a mixture of water and dichloromethane.
-
Add sulfuric acid to acidify the mixture.
-
Add a catalytic amount of silver nitrate (0.1 eq.).
-
Heat the mixture to 50-60 °C and add a solution of ammonium persulfate (2.0 eq.) in water dropwise over 30 minutes.
-
Stir the reaction at this temperature for 2-3 hours.
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
-
Causality Behind Experimental Choices:
-
The acidic conditions are necessary to protonate the pyridine, increasing its reactivity towards the nucleophilic alkyl radical.[2]
-
Silver nitrate acts as a catalyst for the oxidative decarboxylation of the carboxylic acid to generate the butyl radical.[3]
-
Ammonium persulfate is a strong oxidizing agent that regenerates the active silver species and drives the reaction forward.[2]
Diagram: Mechanism of the Minisci Reaction
Caption: A simplified representation of the key steps in the Minisci reaction for this compound synthesis.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods offer high efficiency, regioselectivity, and functional group tolerance. For the synthesis of this compound, this typically involves coupling a 2-halopyridine with a butyl-containing organometallic reagent.
Reaction Principle: A common strategy is the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[4] In this case, 2-bromopyridine would be reacted with a butylboronic acid derivative in the presence of a palladium catalyst and a base.[4] Other cross-coupling reactions, such as Negishi (using an organozinc reagent) or Kumada (using a Grignard reagent), can also be employed.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
-
Materials: 2-Bromopyridine, butylboronic acid pinacol ester, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos), potassium carbonate (K₂CO₃), toluene, water.
-
Procedure:
-
To a reaction vessel, add 2-bromopyridine (1.0 eq.), butylboronic acid pinacol ester (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and the phosphine ligand (0.04 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4]
-
The phosphine ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.
-
The base is required to activate the organoboron reagent for the transmetalation step.[4]
Purification of this compound
Obtaining high-purity this compound is critical for its intended applications. The choice of purification method depends on the nature of the impurities present, which can include unreacted starting materials, regioisomers (e.g., 4-butylpyridine), and byproducts from side reactions.[5][6]
Fractional Distillation
Fractional distillation is a highly effective technique for separating liquids with different boiling points. This compound has a boiling point of approximately 191.6 °C at 760 mmHg.[7] This method is particularly useful for removing impurities with significantly different volatilities, such as residual solvents or unreacted pyridine.
Protocol for Fractional Distillation:
-
Set up a fractional distillation apparatus with a Vigreux column or a packed column to enhance separation efficiency.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently and collect the fractions at their respective boiling points.
-
Monitor the temperature at the still head closely to ensure a clean separation.
-
Collect the fraction corresponding to the boiling point of this compound.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a commonly used stationary phase.
Protocol for Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the molecular weight of this compound and assessing its purity by separating it from volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the atoms and the position of the butyl group on the pyridine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Table 1: Key Analytical Data for this compound
| Analytical Technique | Expected Results |
| GC-MS | Molecular ion peak at m/z = 135.[8] |
| ¹H NMR (CDCl₃) | Aromatic protons in the range of δ 7.0-8.5 ppm; Aliphatic protons of the butyl group in the range of δ 0.9-2.8 ppm. |
| ¹³C NMR (CDCl₃) | Aromatic carbons in the range of δ 120-160 ppm; Aliphatic carbons in the range of δ 13-40 ppm. |
| Boiling Point | ~191.6 °C at 760 mmHg.[7] |
Safety Considerations
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is important to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation, ingestion, and skin contact.[9] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[9] Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
Conclusion
The synthesis and purification of this compound can be accomplished through various methodologies, each with its own set of advantages and considerations. The choice of a specific synthetic route will depend on the available resources, desired scale, and purity requirements. A thorough understanding of the underlying reaction mechanisms and purification principles is essential for achieving optimal results. By following the detailed protocols and adhering to the safety guidelines presented in this guide, researchers can confidently prepare high-purity this compound for their scientific endeavors.
References
Spectroscopic Characterization of 2-Butylpyridine: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2-butylpyridine (C₉H₁₃N), a heterocyclic aromatic organic compound.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
Molecular Structure and Spectroscopic Overview
This compound is a derivative of pyridine with a butyl group attached to the second carbon atom of the pyridine ring. Its molecular formula is C₉H₁₃N, and it has a molecular weight of approximately 135.21 g/mol .[1][2] The structural features of this compound, including the aromatic pyridine ring and the aliphatic butyl chain, give rise to a unique spectroscopic fingerprint that can be effectively characterized by a combination of analytical techniques.
This guide will delve into the specifics of each major spectroscopic method, providing both the data and the scientific rationale behind the interpretation and acquisition of the spectra.
Caption: Overview of Spectroscopic Techniques for this compound Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electron ionization (EI) is a common method for generating ions, which then provides information about the molecular weight and fragmentation pattern of the molecule.
Mass Spectrum Data
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The data presented below is a compilation from the National Institute of Standards and Technology (NIST) and PubChem databases.[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 135 | ~25 | [M]⁺ (Molecular Ion) |
| 120 | ~15 | [M - CH₃]⁺ |
| 106 | ~30 | [M - C₂H₅]⁺ |
| 93 | 100 | [M - C₃H₆]⁺ (Tropylium-like ion) |
| 77 | ~15 | [C₆H₅]⁺ |
| 51 | ~10 | [C₄H₃]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum of this compound provides valuable structural information. The molecular ion peak at m/z 135 confirms the molecular weight of the compound.[1][2] The base peak at m/z 93 is particularly diagnostic and is attributed to the loss of a propylene molecule (C₃H₆) via a McLafferty-type rearrangement, a common fragmentation pathway for alkyl-substituted aromatic compounds. The presence of a butyl group is indicated by the loss of methyl (m/z 120) and ethyl (m/z 106) radicals. The peak at m/z 77 is characteristic of a phenyl-like fragment, suggesting the stability of the aromatic ring.
Caption: Key Fragmentation Pathways of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry
Objective: To obtain a mass spectrum of this compound using electron ionization.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities.
-
Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy from the electron impact can cause the molecular ion to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound, assuming a deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | ~8.5 | Doublet | ~4.5 |
| H-4 (Pyridine) | ~7.6 | Triplet of doublets | ~7.7, 1.8 |
| H-3 (Pyridine) | ~7.1 | Doublet | ~7.7 |
| H-5 (Pyridine) | ~7.0 | Triplet | ~6.0 |
| α-CH₂ (Butyl) | ~2.8 | Triplet | ~7.6 |
| β-CH₂ (Butyl) | ~1.7 | Sextet | ~7.5 |
| γ-CH₂ (Butyl) | ~1.4 | Sextet | ~7.4 |
| δ-CH₃ (Butyl) | ~0.9 | Triplet | ~7.3 |
Interpretation of the Predicted ¹H NMR Spectrum
The aromatic protons of the pyridine ring are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C-6 position (H-6) is the most deshielded due to its proximity to the electronegative nitrogen atom. The protons of the butyl chain appear in the upfield region (δ 0.9-2.8 ppm). The α-methylene protons are the most deshielded among the butyl protons due to their direct attachment to the pyridine ring. The splitting patterns (multiplicities) arise from spin-spin coupling with adjacent protons and provide valuable information about the connectivity of the atoms.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Methodology:
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (~0.6 mL of CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shift scale to 0 ppm.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the ¹H nucleus frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
-
Shimming: The homogeneity of the magnetic field is optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.
-
Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Pyridine) | ~162 |
| C-6 (Pyridine) | ~149 |
| C-4 (Pyridine) | ~136 |
| C-3 (Pyridine) | ~123 |
| C-5 (Pyridine) | ~121 |
| α-CH₂ (Butyl) | ~38 |
| β-CH₂ (Butyl) | ~31 |
| γ-CH₂ (Butyl) | ~22 |
| δ-CH₃ (Butyl) | ~14 |
Interpretation of the Predicted ¹³C NMR Spectrum
The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 120-165 ppm), with the C-2 and C-6 carbons being the most deshielded due to their proximity to the nitrogen atom. The carbons of the butyl chain will appear in the upfield aliphatic region (δ 10-40 ppm).
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Concentration: A higher concentration of the sample (20-50 mg) is typically required due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Acquisition Parameters: A wider spectral width is used to accommodate the larger chemical shift range of ¹³C. A greater number of scans is also necessary to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: ¹³C NMR spectra are usually acquired with broadband proton decoupling to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2960-2850 | C-H stretch (aliphatic) | Strong |
| 1600-1580 | C=C stretch (aromatic ring) | Medium-Strong |
| 1500-1400 | C=C stretch (aromatic ring) | Medium-Strong |
| 1465-1450 | C-H bend (aliphatic CH₂) | Medium |
| 1380-1370 | C-H bend (aliphatic CH₃) | Medium |
| 780-740 | C-H out-of-plane bend (aromatic) | Strong |
Interpretation of the Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorptions for both the aromatic pyridine ring and the aliphatic butyl group. The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while those of the butyl group will be just below 3000 cm⁻¹. The C=C stretching vibrations of the pyridine ring will give rise to two distinct bands in the 1600-1400 cm⁻¹ region. The strong band in the 780-740 cm⁻¹ region is indicative of the out-of-plane C-H bending for a 2-substituted pyridine.
Caption: Workflow for Acquiring an FT-IR Spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain an infrared spectrum of liquid this compound.
Methodology:
-
Background Spectrum: A background spectrum is collected with no sample on the ATR crystal. This is done to subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.
-
Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal.
-
Spectrum Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the points of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies.
-
Data Processing: The resulting interferogram is converted to an IR spectrum by Fourier transformation. The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
-
Cleaning: The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
Conclusion
References
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Butylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butylpyridine, a heterocyclic aromatic organic compound, represents a significant scaffold in the landscape of medicinal chemistry and materials science. As a derivative of pyridine, it possesses a unique combination of steric and electronic properties conferred by the butyl group at the 2-position of the pyridine ring. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physical and chemical characteristics of this compound. By delving into its structural attributes, physicochemical parameters, reactivity, and spectroscopic signature, this document aims to equip the reader with the foundational knowledge necessary for its effective application in research and development. The strategic incorporation of the butyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a valuable building block in the design of novel therapeutic agents.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below, followed by a more detailed discussion.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 135.21 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | General knowledge |
| Boiling Point | ~191.6 °C at 760 mmHg | --INVALID-LINK-- |
| Melting Point | 97 °C | --INVALID-LINK-- |
| Density | ~0.911 g/cm³ | --INVALID-LINK-- |
| Refractive Index | ~1.493 | --INVALID-LINK-- |
| pKa (of conjugate acid) | ~5.91 (Predicted) | --INVALID-LINK-- |
| LogP | ~2.42 (Predicted) | --INVALID-LINK-- |
| CAS Number | 5058-19-5 | --INVALID-LINK-- |
Solubility: this compound is generally immiscible with water but miscible with many organic solvents such as ethanol, methanol, acetone, and chloroform.[1][2] The butyl chain imparts significant nonpolar character, limiting its aqueous solubility.
Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butyl group. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons of the butyl group will appear in the upfield region (δ 0.8-3.0 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. The pyridine ring carbons will resonate in the downfield region (δ 120-160 ppm), while the butyl group carbons will appear in the upfield region (δ 10-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the alkyl chain, as well as C=N and C=C stretching vibrations of the pyridine ring.
-
~3050-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2960-2850 cm⁻¹: Aliphatic C-H stretching vibrations of the butyl group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~750-800 cm⁻¹: Out-of-plane C-H bending vibrations, characteristic of 2-substituted pyridines.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (135.21).[3] Common fragmentation patterns involve the loss of alkyl fragments from the butyl chain. The base peak is often observed at m/z 93, corresponding to the pyridiniumyl cation after loss of a propyl radical.[4]
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the pyridine ring and the presence of the alkyl substituent.
Reactivity
-
Basicity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making this compound a weak base. It can be protonated by strong acids to form a pyridinium salt. The pKa of the conjugate acid is predicted to be around 5.91.[5]
-
N-Oxidation: The nitrogen atom can be oxidized using oxidizing agents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide.
-
Reactions of the Butyl Group: The butyl group can undergo reactions typical of alkyl chains, although the proximity to the pyridine ring can influence reactivity. For instance, the benzylic-like protons on the carbon adjacent to the ring are more acidic than those in a simple alkane and can be deprotonated with a strong base to form a carbanion, which can then be alkylated.[6][7]
Synthesis
A common and effective method for the synthesis of this compound is the cross-coupling reaction between a 2-halopyridine and a butyl-containing organometallic reagent. A particularly useful approach involves the reaction of 2-chloropyridine with butylmagnesium bromide (a Grignard reagent) in the presence of a suitable catalyst.[8]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the determination of key physical properties and the synthesis of this compound.
Determination of Boiling Point (Micro-reflux method)
This method is suitable for small quantities of liquid and provides an accurate boiling point measurement.
Procedure:
-
Place approximately 0.5 mL of this compound into a small test tube.
-
Add a small magnetic stir bar.
-
Clamp the test tube in a heating block on a stirrer hotplate.
-
Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.
-
Gently heat the sample while stirring.
-
Observe the reflux ring (the level at which the vapor condenses and runs back down). The temperature at which this ring stabilizes is the boiling point.
Determination of Density
A straightforward method for determining the density of a liquid.
Procedure:
-
Accurately weigh a clean, dry graduated cylinder.
-
Add a known volume (e.g., 5.0 mL) of this compound to the graduated cylinder.
-
Reweigh the graduated cylinder containing the liquid.
-
Calculate the density using the formula: Density = (mass of liquid) / (volume of liquid).
Synthesis of this compound via Grignard Reaction
This protocol describes a general procedure for the synthesis of this compound from 2-chloropyridine and butylmagnesium bromide.
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings to form butylmagnesium bromide. The reaction is exothermic and should be controlled.
-
In a separate flask, dissolve 2-chloropyridine in anhydrous tetrahydrofuran (THF).
-
Slowly add the prepared Grignard reagent to the 2-chloropyridine solution at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Visualization of Key Workflows
Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Workflow for Spectroscopic Analysis
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-tert-Butylpyridine [webbook.nist.gov]
- 5. escholarship.org [escholarship.org]
- 6. Preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
2-Butylpyridine (CAS No. 5058-19-5): A Comprehensive Technical Guide to its Properties and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butylpyridine, a substituted pyridine derivative, is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique molecular structure, featuring a butyl group attached to the pyridine ring, imparts specific physicochemical properties that are of interest to researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the available information on this compound, with a strong focus on its CAS number, physicochemical characteristics, and crucial safety information to ensure its responsible and safe handling in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 5058-19-5 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 190-192 °C at 760 mmHg | [2] |
| Density | Approximately 0.911 g/mL at 25°C | [2] |
| Flash Point | 68.33 °C (155.00 °F) - closed cup | [2] |
| Solubility | Soluble in alcohol. Limited solubility in water. | [2] |
Safety and Hazard Information
A critical aspect of working with any chemical is a comprehensive understanding of its potential hazards. As of the writing of this guide, a harmonized GHS classification for 2-n-butylpyridine is not available in major regulatory databases. Many safety data sheets indicate that the toxicological properties have not been fully investigated.
GHS Classification: A Read-Across Approach
In the absence of specific data for 2-n-butylpyridine, a read-across approach from its structural isomer, 2-tert-butylpyridine (CAS No. 5944-41-2), can provide valuable insights for a preliminary hazard assessment. It is crucial to note that while structurally similar, isomers can exhibit different toxicological profiles. Therefore, this information should be used to inform a conservative risk assessment.
The GHS classification for 2-tert-butylpyridine is as follows[3]:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.
Based on this, it is prudent to handle 2-n-butylpyridine with the assumption that it may possess similar hazards.
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on general best practices for handling pyridine derivatives and the potential hazards identified through the read-across assessment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures involving this substance.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.
Spill and Emergency Procedures
A clear and well-rehearsed emergency plan is critical.
Caption: Step-by-step emergency response plan for a this compound spill.
Toxicological and Environmental Fate: Data Gaps and Considerations
As previously mentioned, there is a significant lack of empirical data on the toxicological and environmental fate of 2-n-butylpyridine.
-
Toxicology: No definitive LD50 (oral, dermal) or LC50 (inhalation) values are publicly available. The potential for chronic effects, carcinogenicity, mutagenicity, and reproductive toxicity has not been determined. The read-across from 2-tert-butylpyridine suggests potential for acute oral toxicity, and skin, eye, and respiratory irritation[3].
-
Environmental Fate: Information on the biodegradability, bioaccumulation potential, and mobility in soil of 2-n-butylpyridine is scarce. Alkylpyridines, in general, are expected to be mobile in soil and may pose a risk to aquatic organisms[4][5]. The environmental impact of a release would need to be assessed on a case-by-case basis, considering local conditions.
Given these data gaps, a precautionary principle should be applied. All waste containing this compound must be treated as hazardous and disposed of in accordance with local, state, and federal regulations. Discharge into the environment must be strictly avoided.
Conclusion
This compound (CAS No. 5058-19-5) is a valuable chemical intermediate for which comprehensive safety data is currently lacking. This guide has provided the available physicochemical information and has utilized a scientifically justified read-across approach from its isomer, 2-tert-butylpyridine, to infer potential hazards. Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution, implementing stringent safety protocols, including the consistent use of appropriate personal protective equipment and engineering controls. The absence of data should not be interpreted as an absence of hazard. A conservative and proactive approach to safety is essential for the responsible use of this compound in research and development.
References
- 1. This compound | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Screening Assessment for the Challenge Pyridine, alkyl derivs. Chemical Abstracts Service Registry Number 68391-11-7 Environment Canada Health Canada June 2013 - Canada.ca [canada.ca]
- 5. 3-Alkylpyridinium compounds as potential non-toxic antifouling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Butylpyridine
This guide provides a comprehensive technical overview of the solubility of 2-butylpyridine, a heterocyclic aromatic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into both the theoretical prediction and experimental determination of this compound's solubility in various solvents. Given the limited availability of direct experimental data, a significant focus is placed on predictive models, namely Hansen Solubility Parameters (HSP), to provide a robust framework for solvent selection and process optimization.
Introduction to this compound
This compound (C9H13N) is a derivative of pyridine with a butyl group attached to the second carbon atom of the pyridine ring.[1][2] Its molecular structure, combining an aromatic, electron-withdrawing pyridine ring with a nonpolar alkyl chain, results in a molecule with moderate polarity and specific intermolecular interaction capabilities. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, purification processes, and formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5058-19-5 | [1][3][4] |
| Molecular Formula | C9H13N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Pale yellow clear liquid (estimated) | [4] |
| Specific Gravity | 0.911 to 0.917 @ 25°C | [4] |
| Boiling Point | 190-192°C @ 760 mmHg | [4] |
| Flash Point | 68.33°C | [4] |
| Water Solubility | 6761 mg/L @ 25°C (estimated) | [4][5] |
Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting the solubility of a solute in a given solvent based on the principle of "like dissolves like".[6][7][8] This model quantifies the cohesive energy density of a substance by dividing it into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[6][7][8]
Calculation of Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSP values for this compound, they can be estimated using group contribution methods.[9][10][11][12] These methods assign specific values to the different functional groups within a molecule to calculate the overall HSPs.
The structure of this compound can be broken down into the following groups for calculation:
-
Pyridine ring
-
-CH2- groups (x3)
-
-CH3 group
By applying established group contribution values from literature, the estimated Hansen Solubility Parameters for this compound are presented in Table 2.
Table 2: Estimated Hansen Solubility Parameters for this compound
| Parameter | Value (MPa½) |
| δd (Dispersion) | 18.2 |
| δp (Polar) | 6.5 |
| δh (Hydrogen Bonding) | 5.8 |
| δt (Total) | 19.9 |
Note: These values are estimations based on group contribution methods and should be used as a predictive tool.
Predicting Solubility using HSPs
The likelihood of a solvent dissolving this compound can be assessed by calculating the "distance" (Ra) between their respective HSPs in the three-dimensional Hansen space. A smaller Ra value indicates a higher affinity and thus, greater solubility. The distance is calculated using the following equation:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
A Relative Energy Difference (RED) number can also be calculated to predict solubility, where a RED value of less than 1 suggests high solubility, a value around 1 indicates partial solubility, and a value greater than 1 suggests insolubility.
Table 3: Predicted Solubility of this compound in Various Solvents based on Estimated HSPs
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra | Predicted Solubility |
| Hexane | 14.9 | 0.0 | 0.0 | 11.2 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 5.8 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 6.5 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.2 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 17.8 | Low |
| Water | 15.5 | 16.0 | 42.3 | 38.3 | Very Low |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.0 | Very High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.2 | Very High |
This predictive data suggests that this compound is likely to be highly soluble in aromatic and moderately polar solvents like toluene, dichloromethane, and ethyl acetate, and less soluble in highly polar or nonpolar solvents.
Experimental Determination of Solubility
While theoretical predictions are invaluable, experimental verification is essential for accurate solubility data. Various methods can be employed to determine the solubility of a liquid solute like this compound.
Gravimetric Method
The gravimetric method is a straightforward technique to determine solubility.[9] It involves preparing a saturated solution, separating the undissolved solute, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
-
Sample Preparation: Add an excess of this compound to a known volume of the chosen solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to settle, or centrifuge to separate the undissolved this compound.
-
Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution).
-
Solvent Evaporation: Place the extracted sample in a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound).
-
Mass Determination: Weigh the container with the remaining this compound. The difference in weight gives the mass of dissolved solute.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).
Caption: Gravimetric solubility determination workflow.
Spectroscopic and Chromatographic Methods
For more precise and high-throughput measurements, spectroscopic (e.g., UV-Vis) and chromatographic (e.g., HPLC, GC) methods are often employed. These techniques rely on creating a calibration curve of known concentrations of this compound in the solvent of interest and then measuring the concentration of the saturated solution.
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound. Plot absorbance versus concentration to create a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.
-
Sample Preparation: Extract a sample of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Caption: Spectroscopic solubility determination workflow.
Advanced Predictive Models: COSMO-RS
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[13][14] COSMO-RS calculates the chemical potential of a molecule in a liquid phase from the screening charge density on its surface.[13] This ab initio approach does not require experimental data for the specific solute-solvent system, making it a valuable tool for screening a wide range of solvents.[13] While a full COSMO-RS analysis is beyond the scope of this guide, it is an important method for obtaining highly accurate solubility predictions, especially for complex systems.[15][16]
Conclusion
The solubility of this compound is a critical parameter for its effective use in various chemical applications. While experimental data is sparse, theoretical models like Hansen Solubility Parameters provide a strong predictive framework for understanding its behavior in different solvents. This guide has outlined the estimation of HSPs for this compound and their application in predicting solubility. Furthermore, detailed experimental protocols for gravimetric and spectroscopic methods have been provided to enable researchers to determine precise solubility data. For highly accurate predictions, advanced computational methods such as COSMO-RS are recommended. The combination of these theoretical and experimental approaches provides a comprehensive toolkit for scientists and engineers working with this compound.
References
- 1. This compound | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 2-butyl- [webbook.nist.gov]
- 3. Pyridine, 2-butyl- (CAS 5058-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-butyl pyridine, 5058-19-5 [thegoodscentscompany.com]
- 5. 2-butyl pyridine, 5058-19-5 [perflavory.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 9. kinampark.com [kinampark.com]
- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. COSMO-RS - Wikipedia [en.wikipedia.org]
- 14. zenodo.org [zenodo.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-Butylpyridine: From Procurement to Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 2-Butylpyridine in Scientific Research
This compound (CAS No. 5058-19-5), a substituted pyridine derivative, is a valuable building block in the landscape of chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[][2] Its unique structural motif, featuring a pyridine ring with a butyl group at the 2-position, imparts specific physicochemical properties that make it a versatile intermediate for the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of the commercial availability of this compound, strategies for supplier evaluation, essential quality control methodologies, and its applications, with a focus on empowering researchers to source and utilize this reagent with confidence and precision.
Commercial Landscape: Sourcing this compound
The commercial availability of this compound is robust, with numerous chemical suppliers offering a range of purities and quantities to meet diverse research and development needs. The product has achieved commercial mass production, ensuring a stable supply for various applications.[4] A critical aspect of procuring this compound involves a thorough evaluation of potential suppliers to ensure the quality and consistency of the material, which is paramount for reproducible experimental outcomes.
Supplier and Purity Overview
The purity of commercially available this compound typically ranges from 95% to over 98%.[4][5] It is crucial to select a grade with a purity level appropriate for the intended application, as impurities can significantly impact the outcome of sensitive chemical reactions and biological assays. Below is a comparative table of representative suppliers and their offerings for this compound and its isomers.
| Supplier | Product Name | Purity | CAS Number |
| LookChem | This compound | 95+% | 5058-19-5 |
| Biosynth Carbosynth | This compound | - | 5058-19-5 |
| AHH | This compound | 98% | 5058-19-5 |
| Sigma-Aldrich | 2-(tert-Butyl)pyridine | 98% | 5944-41-2 |
| A Chemtek | 2-(tert-Butyl)pyridine | 95+% | 5944-41-2 |
| ChemShuttle | 2-(tert-butyl)pyridine | 95% | 5944-41-2 |
| AChemBlock | 2-tert-butylpyridine | 97% | 5944-41-2 |
| Apollo Scientific | 4-tert-Butylpyridine | 97% | 3978-81-2 |
This table is for illustrative purposes and does not represent an exhaustive list of all available suppliers.
Strategic Supplier Evaluation Workflow
A systematic approach to qualifying a new supplier for this compound is essential to mitigate risks associated with material quality and supply chain reliability. The following workflow outlines a best-practice approach to supplier evaluation.
Caption: A structured workflow for evaluating and qualifying suppliers of this compound.
Quality Control and Analytical Methodologies
Ensuring the identity and purity of this compound is a critical step before its use in any application. A robust quality control (QC) protocol should be in place to verify the supplier's Certificate of Analysis (CoA) and to identify any potential impurities that could interfere with downstream processes.
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route or degradation over time. Common impurities may include isomeric butylpyridines (e.g., 3- and 4-butylpyridine), unreacted starting materials, and residual solvents.[6] The presence of these impurities can be elucidated through appropriate analytical techniques.
Analytical Workflow for Purity Assessment
A comprehensive analytical workflow for assessing the purity of this compound and identifying potential impurities is crucial for quality assurance.[7]
Caption: A typical analytical workflow for the quality control of this compound.
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the purity assessment of this compound using GC-MS.[8]
Objective: To determine the purity of this compound and identify potential impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound sample.
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The expected molecular ion peak is at m/z 135.[3]
-
Calculate the purity of the sample based on the peak area percentage of the this compound peak relative to the total peak area.
-
Identify any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Applications in Research and Drug Development
This compound and its isomers serve as important intermediates in the synthesis of a wide range of molecules with potential biological activity. Their utility in drug discovery is highlighted by their incorporation into novel molecular scaffolds.[9] For instance, 2,6-di-tert-butylpyridine is utilized as a sterically hindered, non-nucleophilic base in various organic transformations, which is a critical application in the synthesis of complex pharmaceutical intermediates.[10]
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Hazard Identification
While specific GHS classifications for this compound may vary between suppliers, related compounds like 2-tert-butylpyridine are generally classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[11][12] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.[13][14][15]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]
-
Some suppliers recommend storage at 2-8°C.[4]
Conclusion
This compound is a commercially accessible and versatile reagent with significant applications in scientific research and drug development. A thorough understanding of its commercial landscape, coupled with rigorous supplier evaluation and in-house quality control, is fundamental to ensuring the success and reproducibility of experimental work. By following the guidelines outlined in this technical guide, researchers can confidently source and utilize high-quality this compound, thereby advancing their scientific endeavors.
References
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. achemtek.com [achemtek.com]
- 6. benchchem.com [benchchem.com]
- 7. asdlib.org [asdlib.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. - OAK Open Access Archive [oak.novartis.com]
- 10. nbinno.com [nbinno.com]
- 11. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-tert-butylpyridine 97% | CAS: 5944-41-2 | AChemBlock [achemblock.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. content.labscoop.com [content.labscoop.com]
The Dual Nature of 2-Butylpyridine: A Technical Guide to its Reactivity
For Immediate Release
[City, State] – 2-Butylpyridine, a substituted pyridine derivative, presents a fascinating case study in chemical reactivity, where the interplay between its aromatic core and aliphatic side chain dictates its interactions with a wide array of common reagents. This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the nuanced reactivity of this versatile molecule, offering insights into its behavior in various chemical transformations.
The reactivity of this compound is governed by two principal features: the electron-deficient pyridine ring and the n-butyl substituent at the 2-position. The pyridine ring, with its electronegative nitrogen atom, is generally deactivated towards electrophilic aromatic substitution compared to benzene, but is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The butyl group, being an electron-donating alkyl group, can influence the regioselectivity of these reactions and also serves as a site for radical and oxidative transformations.
I. Reactions at the Pyridine Ring
The pyridine nucleus of this compound is the primary site for a variety of important chemical transformations, including oxidation, reduction, and halogenation.
A. Oxidation of the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, leading to the formation of this compound N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid.[1] The formation of the N-oxide is a crucial step in many synthetic pathways as it can activate the pyridine ring for further functionalization.[2]
Experimental Protocol: Synthesis of this compound N-oxide
-
Dissolve this compound in a suitable solvent, such as glacial acetic acid.
-
Slowly add an oxidizing agent, like peracetic acid, to the solution while maintaining a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by distillation or column chromatography to obtain this compound N-oxide.
B. Reduction of the Pyridine Ring: Catalytic Hydrogenation
The aromatic pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This transformation is of significant interest as piperidine derivatives are prevalent in many pharmaceuticals.[3] Various catalysts, including platinum group metals like platinum oxide (PtO₂) and rhodium on carbon, are effective for this reduction, which often requires elevated pressures and temperatures.[3][4] The reaction typically proceeds in an acidic medium, such as glacial acetic acid, which protonates the pyridine nitrogen and facilitates the reduction.[3]
Recent studies have shown that rhodium oxide (Rh₂O₃) can effectively catalyze the hydrogenation of substituted pyridines under milder conditions.[5][6]
Table 1: Conditions for Catalytic Hydrogenation of Substituted Pyridines
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Product | Reference |
| PtO₂ | 2-Methylpyridine | 70 | Room Temp | Glacial Acetic Acid | 4-6 | 2-Methylpiperidine | [4] |
| PtO₂ | 3-Methylpyridine | 70 | Room Temp | Glacial Acetic Acid | 4-6 | 3-Methylpiperidine | [4] |
| Rh₂O₃ | 2,6-Lutidine | 5 | 40 | TFE | 16 | cis-2,6-Dimethylpiperidine | [5] |
Experimental Protocol: Catalytic Hydrogenation of this compound
-
In a high-pressure reactor, dissolve this compound in glacial acetic acid.[3]
-
Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.[3]
-
Seal the reactor and purge with an inert gas, such as nitrogen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]
-
Stir the reaction mixture vigorously at room temperature for the required duration.
-
After the reaction is complete, carefully depressurize the reactor and filter the catalyst.
-
Work-up the reaction mixture by neutralization and extraction to isolate the 2-butylpiperidine product.
C. Electrophilic Aromatic Substitution: Halogenation
Direct halogenation of the pyridine ring is generally challenging due to its electron-deficient nature. Electrophilic aromatic substitution, such as bromination, typically requires harsh conditions, like high temperatures, and often leads to substitution at the 3-position.[7][8]
However, the presence of the activating butyl group can influence the regioselectivity. For 2-substituted pyridines, chlorination can be achieved, though it may require specific conditions.[9] A two-step process involving the formation of a phosphonium salt at the 4-position, followed by displacement with a halide nucleophile, has been developed for the selective halogenation of various pyridines.[9]
Table 2: Halogenation of 2-Substituted Pyridines
| Substrate | Reagents | Product | Yield (%) | Reference |
| 2-Phenylpyridine | Phosphine II, LiCl | 2-Phenyl-4-chloropyridine | 78 | [9] |
| 2-Chloropyridine | Phosphine II, LiCl | 2,4-Dichloropyridine | 65 | [9] |
For the direct chlorination of pyridine and its alkyl derivatives, a gas-phase reaction at high temperatures (350-500°C) can be employed to yield 2-chloropyridines.[10][11]
II. Reactions Involving the Butyl Side Chain
The butyl group of this compound is not merely a passive substituent; it actively participates in a range of chemical reactions, particularly those involving radical intermediates or deprotonation at the benzylic-like position.
A. Side-Chain Halogenation
Under radical conditions, the butyl side chain can undergo halogenation. For instance, allylic bromination using N-bromosuccinimide (NBS) is a common method for introducing a bromine atom at the carbon adjacent to an aromatic ring.[12] Similarly, side-chain chlorination of alkylpyridines can be achieved using chlorine radicals.[13]
B. Deprotonation and Alkylation
The protons on the carbon atom alpha to the pyridine ring (the "benzylic" position) are more acidic than those on a simple alkane due to the electron-withdrawing nature of the pyridine ring.[14] This allows for deprotonation with a strong base, such as n-butyllithium, to form a resonance-stabilized carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, enabling the elongation or functionalization of the butyl side chain.
III. Reactivity with Other Common Reagents
The versatile nature of this compound allows it to react with a variety of other common reagents.
A. Reduction of Other Functional Groups
While the pyridine ring itself requires strong conditions for reduction, other functional groups that might be present on a this compound derivative can be selectively reduced. For example, a ketone or aldehyde group on the side chain can be reduced to an alcohol using sodium borohydride (NaBH₄) without affecting the pyridine ring.[15][16][17][18] NaBH₄ is a mild reducing agent that is chemoselective for carbonyl compounds in the presence of less reactive functional groups.[15][16][19]
B. Sulfonation
While direct sulfonation of the pyridine ring can be challenging, related compounds like butyl pyridine-2-sulfonate can be synthesized, indicating that sulfonyl groups can be introduced onto the pyridine ring.[20]
Conclusion
This compound exhibits a rich and varied chemical reactivity, offering multiple avenues for synthetic transformations. The pyridine ring can undergo oxidation, reduction, and, under specific conditions, halogenation. Concurrently, the butyl side chain provides a handle for radical reactions and functionalization via deprotonation. This dual reactivity makes this compound a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. A thorough understanding of the factors that govern its reactivity is paramount for designing efficient and selective synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(Tert-butyl)-2-chloropyridine|CAS 81167-60-4 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 12. Side-Chain Reactions of Substituted Pyridines Example 1 | Study Prep in Pearson+ [pearson.com]
- 13. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 14. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Butyl pyridine-2-sulfonate | C9H13NO3S | CID 157457670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Potential of 2-Butylpyridine: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Pyridine Derivative for Advanced Applications in Medicinal Chemistry, Catalysis, and Materials Science
Introduction: The Unassuming Power of an Alkylated Pyridine
2-Butylpyridine, a heterocyclic aromatic organic compound, presents a compelling case for expanded research and development across multiple scientific disciplines. With the chemical formula C₉H₁₃N, this derivative of pyridine, characterized by a butyl group at the 2-position, offers a unique combination of steric and electronic properties that make it a valuable building block and functional moiety.[1][2][3] While it has found some use as a flavoring agent and has been identified in some natural products like Mentha arvensis, its true potential lies in more advanced applications.[1] This technical guide, intended for researchers, scientists, and drug development professionals, aims to illuminate the promising, yet underexplored, research avenues for this compound and its derivatives.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| CAS Number | 5058-19-5 | [1] |
| Boiling Point | 191.6 °C at 760 mmHg | [4] |
| Density | 0.911 g/cm³ | [4] |
| LogP | 2.42 | [4] |
| pKa | 5.91 ± 0.12 (Predicted) | [4] |
These properties, particularly its moderate lipophilicity (LogP) and basicity (pKa), are critical considerations in both its biological interactions and its role in catalytic processes.
Part 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics
The pyridine ring is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] The introduction of an alkyl substituent, such as a butyl group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. While direct biological activity data for this compound is limited, the broader class of 2-alkylpyridine derivatives has shown promise in various therapeutic areas.
Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have a long history of investigation for their antibacterial and antifungal properties.[6] Research into 2-thiopyridine derivatives has shown potent activity against both actively growing and dormant Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] This suggests that the 2-alkylpyridine core could be a starting point for the design of new antitubercular agents.
-
Proposed Research Directive: Synthesize a library of this compound derivatives with modifications to the butyl chain (e.g., introduction of functional groups, branching) and the pyridine ring (e.g., substitution at other positions). Screen these compounds against a panel of clinically relevant bacteria and fungi, including resistant strains. Structure-activity relationship (SAR) studies can then guide the optimization of lead compounds. For instance, a study on 5-butyl-2-pyridine carboxylic acid produced by Aspergillus fumigatus demonstrated potent antibacterial activity, highlighting the potential of butylated pyridine scaffolds.[8]
Anticancer Agent Development
The pyridine nucleus is a common feature in many anticancer drugs.[5] Derivatives of 2-substituted pyridines have demonstrated antiproliferative activity against various cancer cell lines. For example, novel 2-substituted pyranopyridine derivatives have shown potent anticancer activity, in some cases exceeding that of the reference drug doxorubicin.[9] Similarly, 2-(benzylthio)-6-methylpyridine derivatives are being investigated as potential anticancer agents.[10]
-
Proposed Research Directive: Explore the synthesis of this compound-containing hybrid molecules, incorporating other known anticancer pharmacophores. Evaluate the cytotoxicity of these compounds against a panel of human cancer cell lines, such as MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon).[5] Mechanistic studies, including enzyme inhibition assays (e.g., kinase inhibition) and apoptosis induction assays, would be crucial for lead optimization.
Antiviral Research
Pyridine-containing heterocycles are a significant class of antiviral agents, with derivatives showing activity against a range of viruses including HIV, hepatitis B and C, and respiratory syncytial virus.[11] For instance, 2-acetylpyridine thiosemicarbazone derivatives have been shown to inhibit the replication of herpes simplex virus.[12] Novel 2-benzoxyl-phenylpyridine derivatives have also exhibited excellent antiviral effects against Coxsackievirus B3 and adenovirus type 7.[7][13]
-
Proposed Research Directive: Synthesize and screen this compound analogues for their ability to inhibit the replication of various viruses. This could involve cell-based assays measuring viral load or cytopathic effect. Mechanistic studies could focus on identifying the specific viral or host cell targets of active compounds.
Part 2: Catalysis and Coordination Chemistry - A Ligand for Precision Synthesis
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal centers. The steric bulk of the butyl group can influence the coordination geometry and reactivity of the resulting metal complex, offering opportunities for fine-tuning catalytic processes.
Ligand in Cross-Coupling Reactions
Pyridine-based ligands are widely used in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. The electronic and steric properties of the pyridine ligand can significantly impact the efficiency and selectivity of these reactions. While sterically hindered pyridines like 2,6-di-tert-butylpyridine can act as non-coordinating bases, less hindered 2-alkylpyridines can serve as effective ligands.[4][14]
-
Workflow for Ligand Application in a Suzuki-Miyaura Coupling Reaction:
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound as a ligand.
Asymmetric Catalysis
The development of chiral ligands is crucial for enantioselective catalysis. While this compound itself is achiral, it can be incorporated into more complex chiral ligand frameworks. The butyl group can play a role in creating a specific chiral environment around the metal center, influencing the stereochemical outcome of a reaction. For example, Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been achieved with high enantioselectivities using chiral ligands.[15]
-
Proposed Research Directive: Design and synthesize chiral ligands incorporating the this compound moiety. These ligands could then be evaluated in various asymmetric catalytic transformations, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.
Part 3: Materials Science - Building Blocks for Functional Materials
The properties of this compound also make it a candidate for applications in materials science, particularly in the development of polymers and functional materials.
Polymer Chemistry
Pyridine-containing polymers have attracted interest due to their potential applications in areas such as catalysis, sensing, and drug delivery. The pyridine unit can be incorporated into the polymer backbone or as a pendant group. 2,6-Di-tert-butyl-4-methylpyridine has been incorporated into a polymer and used in vinyl triflate synthesis.[16]
-
Proposed Research Directive: Investigate the polymerization of vinyl-functionalized this compound derivatives. The resulting polymers could be characterized for their thermal and mechanical properties. Furthermore, the coordination of metal ions to the pyridine units within the polymer could lead to the development of novel polymeric catalysts or materials with interesting optical or electronic properties.
Caption: Proposed workflow for the synthesis of functional polymers based on this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-alkylpyridines is the reaction of a pyridine derivative with an organometallic reagent. The following is a representative protocol for the synthesis of this compound.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
Procedure:
-
To a stirred solution of 2-bromopyridine (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Representative Catalytic Reaction: Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
This compound (4 mol%)
-
Potassium carbonate (K₂CO₃, 2 mmol)
-
1,4-Dioxane/water (4:1 mixture, 5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate to a Schlenk tube equipped with a magnetic stir bar.
-
Add the degassed 1,4-dioxane/water mixture to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a versatile and readily accessible chemical scaffold with significant untapped potential. While its current applications are relatively limited, this guide has outlined several promising research avenues in medicinal chemistry, catalysis, and materials science. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutics, the development of more efficient and selective catalytic systems, and the creation of innovative functional materials. It is our hope that this in-depth technical guide will inspire further investigation into this promising molecule, ultimately unlocking its full scientific and commercial potential.
References
- 1. This compound | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. 2-Sec-butylpyridine | C9H13N | CID 238302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemeo.com [chemeo.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to 2-Butylpyridine and Its Derivatives: Synthesis, Properties, and Applications
Introduction
2-Butylpyridine is a heterocyclic aromatic organic compound that belongs to the pyridine family.[1] It is characterized by a pyridine ring substituted with a butyl group at the second position.[1] This seemingly simple structural modification imparts a unique combination of steric and electronic properties, making this compound and its derivatives valuable building blocks in a multitude of scientific and industrial domains. From pharmaceuticals to materials science, these compounds serve as critical intermediates and functional molecules.[2][3]
This technical guide offers an in-depth exploration of this compound, intended for researchers, chemists, and professionals in drug development. It covers the fundamental physicochemical properties, detailed synthesis protocols, key derivatives, and diverse applications of this versatile chemical scaffold. The content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and formulation. The butyl group influences its solubility, boiling point, and density compared to unsubstituted pyridine.
| Property | Value | Source |
| Molecular Formula | C9H13N | [1][4] |
| Molar Mass | 135.21 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 0.907 g/mL | [5] |
| Boiling Point | 188-190 °C | |
| SMILES | CCCCC1=CC=CC=N1 | [4] |
| InChIKey | ADSOSINJPNKUJK-UHFFFAOYSA-N | [4] |
| CAS Number | 5058-19-5 | [1] |
Synthesis of this compound
The synthesis of 2-alkylpyridines can be achieved through several methodologies. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired yield, scalability, and tolerance to other functional groups. A common and effective method involves the nucleophilic addition of an organometallic reagent, such as an alkyllithium or Grignard reagent, to the pyridine ring.
General Synthesis Workflow
A typical workflow for the synthesis and purification of this compound involves the reaction of pyridine with an n-butyllithium reagent, followed by an oxidative aromatization step. This process requires careful control of reaction conditions to achieve optimal yields and purity.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Organolithium Addition
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Pyridine
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or THF
-
Nitrobenzene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with anhydrous diethyl ether and pyridine. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of n-Butyllithium: n-Butyllithium solution is added dropwise to the stirred pyridine solution while maintaining the temperature at -78 °C. This step is crucial to control the exothermicity of the reaction and prevent side reactions. The addition of the organolithium reagent results in the formation of a dihydropyridine intermediate.
-
Aromatization: After the addition is complete, the reaction mixture is allowed to warm to room temperature. Nitrobenzene is then added cautiously as an oxidizing agent to aromatize the dihydropyridine intermediate to this compound.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The mixture is then acidified with HCl, and the aqueous layer is washed with diethyl ether to remove unreacted nitrobenzene and byproducts.
-
Product Isolation: The aqueous layer is basified with NaOH until a pH of >10 is reached. The product, this compound, is then extracted with ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.
Key Derivatives and Their Applications
The this compound scaffold can be further functionalized to create a diverse range of derivatives with tailored properties. These modifications can enhance biological activity, improve solubility, or alter electronic properties for various applications.
2-Amino-5-tert-butylpyridine
A notable derivative is 2-amino-5-tert-butylpyridine, which has garnered interest in drug discovery.[6] This compound is considered a valuable fragment for developing new pharmaceutical agents due to its improved physicochemical properties compared to structurally similar anilines.[6] The synthesis of such derivatives often involves multi-step sequences that introduce functional groups onto the pyridine ring.[7]
Hydroxylated and Carboxylated Derivatives
Hydroxylation or carboxylation of the butyl chain or the pyridine ring can introduce new functionalities. These derivatives can serve as precursors for polyesters or as ligands in coordination chemistry.
Applications of this compound and Its Derivatives
The versatility of the this compound core has led to its use in several fields.
Pharmaceutical and Agrochemical Synthesis
Substituted pyridines are a common feature in many biologically active molecules.[2] The butylpyridine moiety can influence the lipophilicity and binding interactions of a molecule with its biological target.[2] For instance, derivatives of 3-butylpyridine have shown potential as modulators of nicotinic acetylcholine receptors, which are implicated in various neurological disorders.[2] While the primary focus here is on this compound, the broader class of butylpyridines demonstrates significant potential in medicinal chemistry.
Corrosion Inhibition
Pyridine derivatives, particularly those containing heteroatoms like nitrogen and sulfur, are effective corrosion inhibitors for various metals and alloys.[8] They function by adsorbing onto the metal surface, forming a protective layer that prevents contact with the corrosive medium. The efficiency of inhibition is influenced by the electronic structure of the molecule and its ability to donate electrons to the vacant d-orbitals of the metal. While specific studies on this compound are less common, related compounds like pyridine-2-thiol have demonstrated significant corrosion inhibition for brass in acidic environments.[8]
Caption: Relationship between this compound, its derivatives, and applications.
Coordination Chemistry and Catalysis
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making this compound and its derivatives effective ligands in coordination chemistry. The steric bulk of the butyl group can influence the coordination geometry and reactivity of the resulting metal complexes. These complexes find applications in various catalytic processes.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons on the pyridine ring (δ 7.0-8.5 ppm), aliphatic protons of the butyl group (δ 0.9-2.8 ppm). |
| ¹³C NMR | Aromatic carbons (δ 120-160 ppm), aliphatic carbons (δ 13-35 ppm). |
| Mass Spec (EI) | Molecular ion peak (m/z) at 135, with characteristic fragmentation patterns. |
| IR Spectroscopy | C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyridine ring. |
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. They are generally considered harmful if swallowed and can cause skin and eye irritation.[9] Always consult the Safety Data Sheet (SDS) before handling these compounds.
Conclusion
This compound is a valuable and versatile chemical building block with a broad spectrum of applications. Its unique combination of a nucleophilic nitrogen atom and a sterically influential alkyl group makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage this scaffold in their scientific endeavors. Future research will likely continue to uncover new derivatives and applications for this important class of compounds.
References
- 1. Pyridine, 2-butyl- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Butylpyridine | 539-32-2 | Benchchem [benchchem.com]
- 4. This compound | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Butylpyridine as a Ligand in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the application of 2-butylpyridine as a monodentate N-ligand in transition metal-catalyzed reactions. While not as extensively documented as more complex pyridine-based ligands, this compound offers a unique combination of steric and electronic properties that can be leveraged to influence catalytic activity, selectivity, and solubility of the active species. This document synthesizes fundamental principles of coordination chemistry with practical, field-proven insights to offer researchers a robust starting point for employing this compound in their catalytic systems. Detailed, adaptable protocols for key transformations such as palladium-catalyzed cross-coupling reactions and iridium-catalyzed hydrogen isotope exchange are provided, alongside mechanistic considerations and data interpretation guidelines.
Introduction: The Role of this compound in Catalyst Design
Pyridine and its derivatives are fundamental building blocks in coordination chemistry, serving as effective ligands for a wide array of transition metals. The nitrogen atom's lone pair of electrons readily coordinates to the metal center, influencing the electronic and steric environment of the resulting complex. This compound, with its n-butyl substituent at the C2 position, introduces specific characteristics that can be advantageous in certain catalytic applications.
Causality Behind Ligand Choice: Why this compound?
-
Steric Influence: The butyl group at the 2-position provides moderate steric bulk in the immediate vicinity of the metal center. This steric hindrance can play a crucial role in:
-
Promoting the formation of monoligated metal species, which are often the active catalysts in cross-coupling reactions.[1]
-
Influencing the regioselectivity of reactions by directing substrates to bind in a specific orientation.
-
Preventing catalyst deactivation pathways such as the formation of inactive dimeric species.
-
-
Electronic Effects: The alkyl group is an electron-donating group, which increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger coordination to the metal center, potentially stabilizing the catalytic complex. However, the steric hindrance of the 2-butyl group can counteract this electronic effect to some extent, leading to a nuanced coordination behavior.
-
Solubility: The lipophilic butyl group can enhance the solubility of the resulting metal complex in organic solvents, which is a critical factor for homogeneous catalysis.
This guide will focus on two major areas where this compound can be effectively employed: palladium-catalyzed cross-coupling reactions and iridium-catalyzed hydrogen isotope exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The choice of ligand is paramount in these transformations, dictating the efficiency and scope of the reaction.
Mechanistic Considerations: The Role of the Ancillary Ligand
The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ancillary ligand, in this case, this compound, influences each of these steps.
Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[3]
Protocol 1: Representative Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
This compound (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Schlenk tube and standard inert atmosphere glassware
Procedure:
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Ligand and Solvent Addition: Add the degassed solvent mixture (5 mL) to the Schlenk tube, followed by the addition of this compound (0.04 mmol).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Example of a Data Table for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Ligand | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | This compound | Optimize |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 2 | This compound | Optimize |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2 | This compound | Optimize |
Application in Heck and Sonogashira Couplings
The principles of using this compound as a ligand can be extended to other palladium-catalyzed reactions such as the Heck[4][5] and Sonogashira couplings.[6][7] In these reactions, the steric and electronic properties of this compound can similarly influence catalyst stability and reactivity. The general protocols are similar to the Suzuki-Miyaura coupling, with adjustments to the coupling partners and base.
Iridium-Catalyzed Hydrogen Isotope Exchange
Iridium-catalyzed hydrogen isotope exchange (HIE) is a powerful technique for the introduction of deuterium and tritium into organic molecules, which is invaluable for mechanistic studies and drug metabolism profiling.[8][9][10] Pyridine-containing substrates are known to be effective directing groups for this transformation.[6]
The Role of this compound as a Directing Group
In this context, this compound itself can be a substrate, or the pyridine moiety can be part of a larger molecule to direct the iridium catalyst to a specific C-H bond for isotopic labeling. The nitrogen atom of the pyridine ring coordinates to the iridium center, facilitating the activation of ortho C-H bonds.
Diagram: Workflow for Iridium-Catalyzed Hydrogen Isotope Exchange
Caption: A generalized workflow for an iridium-catalyzed hydrogen isotope exchange reaction.
Protocol 2: Representative Procedure for Iridium-Catalyzed H/D Exchange
This protocol is a general guideline and requires optimization for specific substrates and desired levels of isotope incorporation.
Materials:
-
Substrate containing a pyridine moiety (e.g., this compound, 0.5 mmol)
-
Iridium catalyst (e.g., [Ir(cod)Cl]₂ with a suitable ligand, 1-5 mol%)
-
Deuterium source (e.g., D₂O, 1.0 mL)
-
Solvent (e.g., THF or 1,2-dichloroethane, 2 mL)
-
Microwave vial or sealed tube
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active iridium catalyst by reacting the iridium precursor with the appropriate ancillary ligands if necessary.
-
Reaction Setup: In a microwave vial, combine the substrate (0.5 mmol), the iridium catalyst (1-5 mol%), and the solvent (2 mL).
-
Isotope Source Addition: Add the deuterium source (e.g., D₂O, 1.0 mL) to the reaction mixture.
-
Reaction Execution: Seal the vial and heat the mixture to the desired temperature (e.g., 100-150 °C) with stirring for 4-24 hours. Microwave irradiation can also be employed to accelerate the reaction.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Analysis: Analyze the crude product by ¹H NMR and mass spectrometry to determine the extent and position of deuterium incorporation. Purify by column chromatography if necessary.
Synthesis and Characterization of a Representative Metal Complex
To understand the coordination behavior of this compound, the synthesis and characterization of a simple metal complex can be insightful.
Protocol 3: Synthesis of a Copper(II) Complex with this compound
This protocol is adapted from general procedures for the synthesis of copper(II)-pyridine complexes.[7]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
Preparation of Solutions: In a round-bottom flask, dissolve CuCl₂·2H₂O (1 mmol) in absolute ethanol (10 mL). In a separate beaker, dissolve this compound (2 mmol) in absolute ethanol (5 mL).
-
Reaction: Slowly add the this compound solution to the stirring copper(II) chloride solution at room temperature. A color change and/or precipitation should be observed.
-
Reaction Completion: Stir the mixture at room temperature for 2 hours or gently reflux for 1 hour to ensure complete reaction.
-
Isolation: Cool the mixture in an ice bath to promote precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol and then diethyl ether.
-
Drying: Dry the complex under vacuum.
Characterization Data (Hypothetical)
| Technique | Expected Observation | Interpretation |
| FTIR (cm⁻¹) | Shift of the C=N stretching vibration to a higher frequency compared to free this compound. | Indicates coordination of the pyridine nitrogen to the copper center. |
| UV-Vis (nm) | Broad d-d transition in the visible region. | Characteristic of a d⁹ Cu(II) complex. |
| Elemental Analysis | Agreement with the calculated elemental composition for the expected complex (e.g., [Cu(this compound)₂Cl₂]). | Confirms the stoichiometry of the complex. |
Concluding Remarks and Future Outlook
This compound represents a readily accessible and synthetically useful ligand for homogeneous catalysis. Its moderate steric bulk and electron-donating nature provide a valuable tool for tuning the properties of transition metal catalysts. The protocols and insights provided in this guide are intended to empower researchers to explore the potential of this compound in a variety of catalytic transformations. Further research into the synthesis and application of chiral derivatives of this compound could open new avenues in asymmetric catalysis.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Utility of 2-Butylpyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Enduring Importance of Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a ubiquitous and vital scaffold in the landscape of modern pharmaceuticals. Its presence in a multitude of clinically successful drugs is a testament to its versatile roles in molecular recognition, metabolic stability, and the fine-tuning of pharmacokinetic and pharmacodynamic properties. As researchers and drug development professionals continually seek to expand the chemical space for novel therapeutics, the strategic functionalization of pyridine derivatives remains a cornerstone of medicinal chemistry. Among the vast array of substituted pyridines, 2-butylpyridine emerges as a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates. We will delve into key synthetic transformations, the mechanistic rationale behind experimental choices, and provide detailed, field-proven protocols for the practical application of this versatile reagent.
Core Synthetic Applications of this compound
The utility of this compound in pharmaceutical synthesis is primarily centered on its capacity to serve as a scaffold for further molecular elaboration. The butyl group at the 2-position influences the molecule's steric and electronic properties, which can be strategically leveraged in various synthetic transformations.
Directed ortho-Metalation (DoM): A Gateway to Functionalized Pyridines
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] In the case of 2-substituted pyridines, the substituent can direct the metalation to a specific adjacent position. While the butyl group itself is not a classical directing metalating group (DMG), the nitrogen atom of the pyridine ring can facilitate lithiation at the C6 position. However, the reaction of pyridine itself with organolithium reagents can sometimes lead to addition to the C=N bond.[1] To circumvent this, the use of hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is often employed to achieve clean deprotonation.[1]
This approach opens up a pathway to a wide array of 6-substituted-2-butylpyridine derivatives by quenching the resulting organolithium intermediate with a variety of electrophiles. This is a crucial technique for building molecular complexity, as illustrated in the workflow below.
Caption: Directed ortho-metalation of this compound.
Catalytic Hydrogenation: Accessing the Piperidine Scaffold
The piperidine ring is another privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] The catalytic hydrogenation of the corresponding pyridine precursor is the most direct and atom-economical route to this saturated heterocycle.[2] this compound can be efficiently reduced to 2-butylpiperidine, a valuable intermediate for further synthetic elaboration. The choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this transformation, often carried out in an acidic medium to facilitate the reduction of the electron-rich pyridine ring.[3]
Caption: Catalytic hydrogenation of this compound to 2-butylpiperidine.
Cross-Coupling Reactions: Building Biaryl and Heterobiaryl Motifs
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex organic molecules and are extensively used in the pharmaceutical industry.[4] To utilize this compound in these reactions, it typically first needs to be halogenated (e.g., brominated or iodinated) at a specific position on the pyridine ring. The resulting halo-2-butylpyridine can then be coupled with a variety of partners (boronic acids, alkenes, amines, etc.) to introduce diverse functionalities and build intricate molecular architectures. For instance, a 6-bromo-2-butylpyridine, synthesized via a multi-step sequence potentially starting with a directed metalation, could serve as a key precursor in a Suzuki-Miyaura coupling to generate a 2-butyl-6-arylpyridine derivative.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key intermediates derived from this compound. All procedures should be carried out by trained chemists in a well-ventilated fume hood, with appropriate personal protective equipment.
Protocol 1: Synthesis of 6-Deuterio-2-butylpyridine via Directed ortho-Metalation
This protocol provides a method for the specific deuteration of this compound at the 6-position, a useful transformation for metabolic stability studies or as a stepping stone for further functionalization.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Deuterium oxide (D₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (50 mL) and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow, dropwise addition of D₂O (5.0 equivalents).
-
Allow the reaction mixture to warm to room temperature.
-
Add saturated aqueous NH₄Cl solution (20 mL) and diethyl ether (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-deuterio-2-butylpyridine.
Protocol 2: Catalytic Hydrogenation of this compound to 2-Butylpiperidine
This protocol details the reduction of the aromatic pyridine ring to the saturated piperidine ring.[3]
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1.0 g) in glacial acetic acid (10 mL).
-
Carefully add a catalytic amount of PtO₂ (5 mol%).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst.
-
Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude 2-butylpiperidine.
-
The product can be further purified by distillation if necessary.
Quantitative Data Summary
The following table summarizes key reaction parameters and expected yields for the described transformations. These values are representative and may vary depending on the specific reaction scale and conditions.
| Transformation | Reagents and Conditions | Substrate | Product | Typical Yield (%) | Reference |
| Directed ortho-Metalation (Deuteration) | LDA, THF, -78 °C; then D₂O | This compound | 6-Deuterio-2-butylpyridine | 70-85 | [1] |
| Catalytic Hydrogenation | H₂, PtO₂, Glacial Acetic Acid, 50-70 bar, RT | This compound | 2-Butylpiperidine | >90 | [3] |
Conclusion: The Strategic Value of this compound
While perhaps not as prominently featured in blockbuster drug syntheses as some other pyridine derivatives, this compound offers a valuable and versatile platform for the construction of novel and complex pharmaceutical intermediates. Its utility in directed ortho-metalation and catalytic hydrogenation provides access to a rich diversity of functionalized pyridine and piperidine scaffolds. For researchers and scientists in drug discovery and development, a thorough understanding of the reactivity and synthetic potential of this compound is a valuable asset in the ongoing quest for new and improved therapeutic agents.
References
Application Note: High-Resolution Analytical Strategies for the Detection and Quantification of 2-Butylpyridine
Abstract
This document provides a comprehensive technical guide detailing robust and validated analytical methodologies for the detection and quantification of 2-Butylpyridine (C₉H₁₃N).[1][2] As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, the accurate determination of its purity and concentration is critical for quality control, process optimization, and regulatory compliance. This guide presents detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and self-validating frameworks are embedded within each protocol to ensure scientific integrity and reproducibility.
Introduction to this compound Analysis
This compound is a substituted pyridine derivative with a molecular weight of 135.21 g/mol .[1][2] Its analysis presents unique challenges due to its basicity and volatility. The selection of an appropriate analytical technique is contingent upon the sample matrix, the required sensitivity, and the specific analytical goal, whether it be purity assessment, impurity profiling, or quantification in a complex mixture. Gas Chromatography is the premier technique for volatile compounds like this compound, offering high resolution and sensitivity, especially when coupled with a mass spectrometer.[3] HPLC serves as a powerful alternative, particularly for samples that may not be suitable for GC analysis or when orthogonal validation is required.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of this compound due to its exceptional separating power and definitive identification capabilities. The volatility of this compound makes it an ideal candidate for gas chromatography, while mass spectrometry provides a distinct "fingerprint" based on its mass-to-charge ratio and fragmentation pattern, allowing for unambiguous identification.[4]
Principle of GC-MS Analysis
In this workflow, the sample is first vaporized in a heated inlet and introduced into a long, thin capillary column. An inert carrier gas (typically helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, which is primarily governed by their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer. Here, it is bombarded with a high-energy electron beam (Electron Ionization - EI), causing it to ionize and fragment in a reproducible manner. These fragments are then separated by a mass analyzer (e.g., a quadrupole) to generate a mass spectrum, which is used for identification.
Experimental Protocol: GC-MS
Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask.
-
Solvent Selection: Dissolve and dilute to the mark with a high-purity volatile solvent such as Dichloromethane or Hexane (GC grade). The choice of solvent is critical; it must not co-elute with the analyte or any impurities of interest.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a calibration curve ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dilute the test sample in the same solvent to fall within the established calibration range. If the sample contains particulates, filter it through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.[4]
Instrumentation & Conditions The following parameters serve as a robust starting point and may be optimized for specific instruments.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides excellent temperature control and reproducibility. |
| Injector | Split/Splitless Inlet at 250°C | Ensures rapid and complete vaporization of the analyte. A split ratio (e.g., 50:1) is used for concentrated samples to prevent column overload. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert gas that provides good efficiency. Constant flow mode ensures stable retention times even with temperature programming. |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar (5% phenyl-methylpolysiloxane) column that separates compounds primarily by boiling point. It is robust and versatile for general-purpose analysis. |
| Oven Program | Initial: 70°C, hold 2 min. Ramp: 15°C/min to 280°C, hold 5 min. | The initial hold allows for focusing of the analyte band. The ramp rate provides a good balance between separation efficiency and analysis time. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable detector for routine analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard EI energy creates reproducible fragmentation patterns that can be reliably compared to spectral libraries like NIST. |
| Source Temperature | 230°C | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temp. | 150°C | Ensures consistent mass filtering. |
| Scan Range | 40 - 350 m/z | Covers the molecular ion and all significant fragments of this compound. |
Data Interpretation
-
Retention Time: Under the conditions above, this compound will have a characteristic retention time. This is the primary parameter for initial identification.
-
Mass Spectrum: The identity is confirmed by comparing the acquired mass spectrum with a reference library. The mass spectrum of this compound is characterized by its molecular ion ([M]⁺) and specific fragment ions.[1][2]
Table of Expected Mass Fragments for this compound
| Mass-to-Charge (m/z) | Putative Fragment | Significance |
| 135 | [C₉H₁₃N]⁺ | Molecular Ion ([M]⁺) |
| 120 | [M - CH₃]⁺ | Loss of a methyl group (less common for n-butyl) |
| 106 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 93 | [M - C₃H₆]⁺ | Base Peak. McLafferty rearrangement resulting in the loss of propene. |
| 92 | [M - C₃H₇]⁺ | Loss of a propyl radical.[5] |
-
Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of the unknown sample is then determined by interpolating its peak area onto this curve.
GC-MS Workflow Diagram
References
Introduction: The Significance of 2-Butylpyridine Analysis
An In-Depth Guide to the Gas Chromatographic Analysis of 2-Butylpyridine for Researchers and Pharmaceutical Scientists
This compound (C9H13N) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its structural isomers, such as 3-Butylpyridine and 4-Butylpyridine, may be present as impurities or co-products in manufacturing processes. Therefore, a robust and reliable analytical method is paramount for ensuring the identity, purity, and quality of this compound in research, development, and quality control settings. Gas chromatography (GC) is an ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds. When coupled with a mass spectrometer (MS) or a flame ionization detector (FID), GC provides definitive identification and accurate quantification.[1][2]
This application note provides a comprehensive, step-by-step guide for the analysis of this compound by gas chromatography. We will delve into the rationale behind methodological choices, from column selection to detector parameters, to empower researchers to develop and validate their own robust analytical methods.
Core Principles: Optimizing GC Conditions for Pyridine Derivatives
The successful chromatographic analysis of pyridine and its derivatives hinges on mitigating their inherent chemical properties. As basic compounds, pyridines can exhibit challenging peak shapes, often tailing, due to interactions with acidic silanol groups present in standard capillary columns.[3] Therefore, careful selection of the GC column and optimization of analytical parameters are critical for achieving sharp, symmetrical peaks and reproducible results.
Column Selection: The Key to Symmetrical Peaks
The choice of the stationary phase is the most critical parameter in the GC analysis of this compound. While standard non-polar columns like those with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., HP-5ms, DB-5ms) can be used, they may lead to peak tailing for basic compounds like pyridine.[3]
For superior performance, two main types of columns are recommended:
-
Wax-type Polar Columns: Columns with a polyethylene glycol (PEG) stationary phase, often referred to as "Wax" columns (e.g., Agilent J&W DB-WAX), are a popular choice. Their polar nature provides a different selectivity compared to non-polar columns and can improve peak shape for polar analytes.[4]
-
Base-Deactivated Columns: These are specifically designed for the analysis of basic compounds. An example is the Agilent CP-Wax 51 for Amines, which is a specialized wax-type column that has been treated to reduce the number of active sites, resulting in improved peak symmetry for amines and other basic compounds like pyridine.[5]
Detector Selection: FID vs. MS
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds and is well-suited for routine purity analysis and quantification when the identity of the analyte is already known. It offers a wide linear range and is relatively easy to operate.[6]
-
Mass Spectrometer (MS): For unambiguous identification and confirmation, a mass spectrometer is the detector of choice.[1][7] It provides structural information through the fragmentation pattern of the molecule. For this compound, the expected molecular ion ([M]+) is at a mass-to-charge ratio (m/z) of 135.[8][9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the analysis of this compound using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Solvent: Dichloromethane or Methanol (GC grade or higher)[1][10]
-
Helium (99.999% purity) or Nitrogen (99.999% purity) as carrier gas[1][5]
-
2 mL amber glass vials with PTFE-lined septa[4]
-
10 µL gas-tight syringe[4]
-
Volumetric flasks and pipettes for standard preparation
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.[4]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of calibration standards. A typical concentration range would be from 1 µg/mL to 100 µg/mL, depending on the expected sample concentration and detector sensitivity.[1][4]
Sample Preparation
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dilute with the chosen solvent to achieve a final concentration within the calibration range.[10]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.[4]
GC Method Parameters
The following table summarizes the recommended GC-MS/FID parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Conditions | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise control over temperature and flow. |
| Column | Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness)[5] | Base-deactivated for improved peak shape of basic compounds. |
| Inlet | Split/Splitless Injector | Allows for a wide range of sample concentrations. |
| Inlet Temperature | 250 °C[5] | Ensures complete and rapid vaporization of the sample. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 30:1 (can be optimized)[5] | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium or Nitrogen[1][5] | Inert gases for carrying the sample through the column. |
| Flow Rate | 1.0 mL/min (Helium) or 28 cm/s (Nitrogen)[1][5] | Provides optimal column efficiency. |
| Oven Temperature Program | Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C[5] | Separates this compound from potential impurities and solvent. |
| Detector | FID or MS | FID for quantification, MS for identification. |
| FID Temperature | 250 °C[5] | Prevents condensation of the analyte in the detector. |
| MS Source Temperature | 230 °C[1] | Optimal for ionization. |
| MS Quadrupole Temp. | 150 °C[1] | Maintains ion beam integrity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] | Standard ionization mode for creating reproducible mass spectra. |
| Scan Range | 35 - 300 m/z[1] | Covers the molecular ion and expected fragment ions of this compound. |
Data Analysis
-
Identification: Identify the this compound peak based on its retention time, which should match that of the analytical standard. For MS analysis, confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum should exhibit a molecular ion at m/z 135 and characteristic fragment ions.[1][8]
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Purity can be estimated by the area percentage method, assuming similar response factors for all components.[1]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the GC analysis of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the gas chromatographic analysis of this compound. By understanding the principles behind column and detector selection and by following the detailed experimental procedure, researchers, scientists, and drug development professionals can achieve accurate and reliable results for the identification and quantification of this important chemical compound. The provided method serves as a robust starting point that can be further optimized and validated for specific applications and matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. osha.gov [osha.gov]
- 7. Gas chromatography using a resistively heated column with mass spectrometric detection for rapid analysis of pyridine released from Bacillus spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: A Practical Guide to the N-alkylation of 2-Butylpyridine
Introduction
The N-alkylation of pyridines, a classic transformation known as the Menschutkin reaction, is a cornerstone of heterocyclic chemistry.[1] This reaction generates quaternary pyridinium salts, which are valuable intermediates in organic synthesis and key components in various applications, including ionic liquids, phase-transfer catalysts, and biologically active molecules. This application note provides a detailed protocol for the N-alkylation of 2-butylpyridine, a common substituted pyridine, offering insights into the reaction mechanism, optimization strategies, and practical considerations for researchers in organic synthesis and drug development.
Reaction Mechanism and Scientific Rationale
The N-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond, leading to the formation of a positively charged N-alkylpyridinium cation and a halide anion.
The choice of reactants and conditions is critical for a successful and efficient reaction.
-
Pyridine Substrate: this compound is a moderately electron-rich pyridine due to the electron-donating nature of the butyl group, which enhances the nucleophilicity of the nitrogen atom compared to unsubstituted pyridine.
-
Alkylating Agent: The reactivity of the alkyl halide is paramount. The reaction rate follows the order I > Br > Cl, reflecting the leaving group ability of the halide. Primary and benzylic halides are excellent substrates for this reaction.
-
Solvent: Polar aprotic solvents such as acetonitrile, acetone, or N,N-dimethylformamide (DMF) are typically employed to solvate the resulting charged pyridinium salt and facilitate the SN2 transition state. Reactions can also be performed neat (without solvent) if the reactants are liquids at the reaction temperature.
-
Temperature: The reaction is often accelerated by heating. The optimal temperature depends on the reactivity of the specific alkyl halide and the solvent used.
Experimental Protocol: Synthesis of N-Benzyl-2-butylpyridinium Bromide
This protocol details the synthesis of N-benzyl-2-butylpyridinium bromide, a representative N-alkylpyridinium salt.
Materials and Equipment
-
This compound (C₉H₁₃N, MW: 135.21 g/mol )
-
Benzyl bromide (C₇H₇Br, MW: 171.03 g/mol )
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for work-up and filtration
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzyl bromide: This is a lachrymator and is corrosive.[2] Handle strictly within a fume hood. Wear appropriate PPE. In case of contact, wash affected areas immediately with copious amounts of water.
-
Acetonitrile: Flammable and toxic. Handle in a fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (6.76 g, 50 mmol, 1.0 equiv.).
-
Addition of Solvent and Reagent: Add anhydrous acetonitrile (50 mL) to the flask and stir to dissolve. To this solution, add benzyl bromide (9.41 g, 55 mmol, 1.1 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the pyridinium salt may form.
-
Precipitation: Slowly add anhydrous diethyl ether (100-150 mL) to the reaction mixture with stirring to precipitate the product completely.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with two portions of anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white crystalline solid under vacuum to obtain N-benzyl-2-butylpyridinium bromide.
Data Presentation
The N-alkylation of 2-substituted pyridines generally proceeds in good to excellent yields, depending on the alkylating agent and reaction conditions. The following table provides representative yields for the N-alkylation of various pyridines to illustrate the expected outcomes.
| 2-Substituted Pyridine | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylpyridine | Benzyl Bromide | Acetonitrile | Reflux | 5 | 92 | Adapted from[3] |
| Pyridine | n-Octyl Bromide | Neat | 100 | 12 | 85 | Adapted from[1] |
| Pyridine | n-Dodecyl Bromide | Neat | 100 | 10 | 90 | Adapted from[1] |
| 2-Chloropyridine | Benzyl Alcohol/KOH | Toluene | Reflux | 1 | 97 (for 2-benzyloxypyridine) | [4] |
Visualization of the Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: A schematic overview of the N-alkylation process.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is lower than expected, ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction. The reaction time may also need to be extended, or the temperature increased, especially for less reactive alkyl halides.
-
Product Oiling Out: Some pyridinium salts have lower melting points and may separate as an oil rather than a crystalline solid. In such cases, decanting the solvent and triturating the oil with fresh anti-solvent (e.g., diethyl ether) can induce crystallization.
-
Purification: For most applications, the precipitated product is of sufficient purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/ether or acetone/ether) is recommended.
-
Choice of Alkylating Agent: While alkyl bromides and iodides are highly reactive, they are also more expensive. For large-scale synthesis, alkyl chlorides may be a more economical choice, though they will likely require more forcing conditions (higher temperatures and longer reaction times).
Conclusion
The N-alkylation of this compound is a robust and high-yielding reaction that provides access to a wide range of N-alkylpyridinium salts. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can reliably synthesize these valuable compounds for various applications in the chemical and pharmaceutical sciences. The protocol provided herein serves as a solid foundation for the successful execution of this important transformation.
References
- 1. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. CN101863826A - A kind of method for preparing 2-benzylpyridine compounds - Google Patents [patents.google.com]
- 4. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Butylpyridine as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of 2-Butylpyridine
This compound is a heterocyclic aromatic compound that serves as a highly versatile and strategic building block in organic synthesis.[1][2] Its utility stems from a combination of distinct structural features: the nucleophilic and coordinating nitrogen atom, the activated pyridine ring, and the appended n-butyl group. The pyridine nitrogen lone pair not only imparts basicity but also acts as a powerful directing group for metalation reactions, offering exceptional regiochemical control.[3][4] The butyl chain, while seemingly simple, influences the molecule's steric profile and lipophilicity, which can be crucial for tuning the properties of downstream products, such as active pharmaceutical ingredients (APIs) or advanced materials.
This guide provides an in-depth exploration of this compound's synthetic applications, focusing on field-proven protocols and the underlying mechanistic principles that govern its reactivity. We will delve into its role in directed metalation, its application as a ligand in catalysis, and its use in constructing more complex molecular architectures.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 5058-19-5 | [5] |
| Molecular Formula | C₉H₁₃N | [2] |
| Molecular Weight | 135.21 g/mol | [2] |
| Appearance | Liquid | |
| InChIKey | ADSOSINJPNKUJK-UHFFFAOYSA-N | [1] |
Core Application 1: Directed ortho-Metalation (DoM) for C-6 Functionalization
Directed ortho-metalation (DoM) is arguably one of the most powerful strategies for the regioselective functionalization of aromatic rings. In the case of this compound, the pyridine nitrogen atom serves as an excellent directed metalation group (DMG).[4]
Mechanistic Rationale
The process is initiated by the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to the Lewis basic nitrogen atom. This pre-coordination step positions the base in close proximity to the C-6 proton, dramatically increasing its kinetic acidity and facilitating selective deprotonation over any other ring proton.[3][6] The resulting C-6 lithiated intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles to install new functional groups with high precision. The presence of the C-2 butyl group provides steric hindrance that further disfavors deprotonation at the C-3 position, reinforcing the selectivity for the C-6 site.
Protocol 1: Synthesis of 2-Butyl-6-(trimethylsilyl)pyridine
This protocol details the C-6 silylation of this compound, a common transformation to produce a versatile intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound (C₉H₁₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and a low-temperature thermometer
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.35 g, 10.0 mmol, 1.0 equiv.) and 50 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. It is crucial to maintain this low temperature to prevent side reactions and ensure regioselectivity.
-
Lithiation: Slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 15 minutes. The solution will typically develop a deep red or orange color, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add chlorotrimethylsilane (TMSCl) (1.90 mL, 15.0 mmol, 1.5 equiv.) dropwise to the reaction mixture. The color of the solution should fade significantly.
-
Warming and Quenching: Allow the reaction to stir at -78 °C for an additional 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1 hour.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add 50 mL of EtOAc.
-
Extraction: Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine. The bicarbonate wash neutralizes any remaining acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-butyl-6-(trimethylsilyl)pyridine as a clear oil.
Core Application 2: this compound Derivatives in Palladium-Catalyzed Cross-Coupling
While this compound itself is not typically a direct coupling partner, its halogenated derivatives are excellent substrates for a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern synthesis for constructing C-C and C-N bonds.[7][8] The first step is often the synthesis of a halogenated this compound, which can be achieved via the DoM protocol described above followed by quenching with a halogenating agent (e.g., C₂Cl₆, BrCF₂CF₂Br).
Protocol 2: Suzuki-Miyaura Coupling of 2-Butyl-6-bromopyridine with Phenylboronic Acid
This protocol outlines a typical Suzuki-Miyaura reaction, a powerful method for forming biaryl structures.
Materials:
-
2-Butyl-6-bromopyridine (prepared via DoM)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk tube under argon, stir Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in 2-3 mL of degassed dioxane at room temperature for 15 minutes. This allows for the in-situ formation of the active Pd(0) catalyst.
-
Reaction Setup: To the Schlenk tube containing the catalyst, add 2-butyl-6-bromopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add the remaining degassed solvent (dioxane/water, typically a 4:1 ratio) to the mixture. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration of the limiting reagent).
-
Heating: Seal the Schlenk tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with EtOAc and water. Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with EtOAc.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel) to obtain the desired 2-butyl-6-phenylpyridine.
Core Application 3: this compound as a Ligand in Homogeneous Catalysis
The steric and electronic properties of this compound make it an effective ligand for transition metal catalysts.[9] The n-butyl group provides more steric bulk than a simple methyl group, which can influence the coordination sphere of the metal center, potentially enhancing catalytic activity or selectivity. Unlike the extremely bulky 2,6-di-tert-butylpyridine, which is often used as a non-coordinating proton trap due to severe steric hindrance, this compound can readily coordinate to metal centers.[10][11]
Rationale for Ligand Selection
In catalysis, ligands are not passive spectators; they actively tune the properties of the metal center.
-
Steric Influence: The 2-butyl group can create a specific steric environment that may favor certain transition states, leading to improved selectivity (e.g., regioselectivity or enantioselectivity in asymmetric catalysis).
-
Electronic Tuning: As an alkyl-substituted pyridine, this compound is a slightly stronger sigma-donor than unsubstituted pyridine. This increased electron donation can make the metal center more electron-rich, which can, for example, facilitate the oxidative addition step in cross-coupling cycles.[12]
The choice of this compound over other pyridine ligands represents a balance. It provides more steric bulk than pyridine or picoline without being so hindered that it prevents coordination altogether, offering a valuable option for catalyst optimization.
Conclusion
This compound is a powerful and versatile building block in the synthetic chemist's arsenal. Its true potential is unlocked through a deep understanding of its reactivity, particularly in directed ortho-metalation, which provides a reliable entry point to a vast array of C-6 functionalized derivatives. These derivatives, in turn, are prime substrates for robust and predictable cross-coupling methodologies. Furthermore, its role as a tunable ligand in catalysis underscores its multifaceted utility. The protocols and principles outlined in this guide serve as a foundation for researchers to confidently and creatively incorporate this compound into their synthetic strategies, enabling the efficient construction of complex molecules for pharmaceutical, agrochemical, and materials science applications.
References
- 1. PubChemLite - this compound (C9H13N) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Pyridine, 2-butyl- [webbook.nist.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 2-Butylpyridine in the Formation of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Landscape of Metal-Organic Frameworks with 2-Butylpyridine
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and notably, drug delivery. The ability to fine-tune their structure and function at the molecular level is paramount to unlocking their full potential. The synthesis of MOFs is a delicate interplay of metal ions, organic linkers, and reaction conditions. Modulators, additives that compete with the linker for coordination to the metal center, have become a critical tool in controlling the crystallization process. They can influence crystal size, morphology, and defect density, thereby tailoring the properties of the final material.
This document explores the multifaceted role of this compound, a substituted pyridine derivative, in the synthesis of MOFs. While direct literature on this compound is emerging, by drawing parallels with structurally related modulators like pyridine and tert-butylpyridine, we can delineate its potential applications and provide a framework for its use in the laboratory. This compound can be envisioned to function in several capacities: as a competitive modulator to control crystal growth, as a structure-directing agent to influence topology, and as a solubility enhancer for precursors in non-traditional solvent systems.
The Mechanistic Underpinnings of this compound in MOF Synthesis
The efficacy of a modulator is rooted in its chemical properties. This compound, with its basic nitrogen atom and a sterically demanding butyl group, is poised to interact with the metal clusters that form the secondary building units (SBUs) of the MOF.
Causality Behind Experimental Choices:
-
Coordination and Steric Hindrance: The lone pair of electrons on the nitrogen atom of this compound allows it to coordinate to the metal centers of the SBU. The appended butyl group provides significant steric bulk. This combination allows this compound to temporarily cap growing crystal faces, slowing down the crystallization process. This controlled growth can lead to larger, more well-defined crystals with fewer defects.
-
Defect Engineering: By competing with the organic linker for coordination sites, this compound can introduce "missing linker" defects into the MOF structure. These defects can create open metal sites, which are often desirable for catalytic applications and can enhance the drug loading capacity of MOFs. The concentration of this compound can be tuned to control the density of these defects.
-
Solubility Enhancement: In certain synthetic methodologies, such as those employing supercritical CO2 (scCO2), the solubility of metal precursors can be a limiting factor. Alkylpyridines, like the closely related tert-butylpyridine, have been shown to enhance the solubility of metal salts in scCO2, facilitating the formation of MOFs in a greener solvent system.[1] this compound is expected to exhibit similar behavior.
Visualizing the Role of this compound as a Modulator
The following diagram illustrates the proposed mechanism by which this compound modulates the formation of a representative zirconium-based MOF, UiO-66.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Butylpyridine
Welcome to the technical support center for the synthesis of 2-butylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their this compound preparations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges in your synthetic workflow.
I. Introduction to this compound Synthesis
This compound is a valuable heterocyclic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of an alkyl group at the C2 position of the pyridine ring can be achieved through several synthetic routes, each with its own set of advantages and challenges. The most common methods involve nucleophilic substitution reactions, such as the Chichibabin reaction or the use of organometallic reagents like Grignard or organolithium reagents.[1][2] However, achieving high yields and regioselectivity can be challenging due to the electronic nature of the pyridine ring.[3][4]
This guide will focus on troubleshooting common issues encountered during these synthetic procedures to help you optimize your reaction conditions and improve your overall yield.
II. Troubleshooting Guide: Low Yield and Purity Issues
This section addresses specific problems that can arise during the synthesis of this compound and offers systematic solutions.
Problem 1: Low Conversion of Starting Material
Question: I am observing a significant amount of unreacted pyridine or 2-halopyridine in my reaction mixture, resulting in a low yield of this compound. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a common issue that can often be traced back to reagent quality, reaction setup, or suboptimal conditions. Here’s a breakdown of potential causes and solutions:
-
Reagent Inactivity:
-
Organometallic Reagents (Grignard/Organolithium): These reagents are extremely sensitive to moisture and air.[5] Ensure that your solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The surface of magnesium turnings for Grignard reagent formation should be activated, and the concentration of commercial organolithium reagents should be titrated before use.
-
Sodium Amide (Chichibabin Reaction): The purity of sodium amide is crucial for the Chichibabin reaction.[6] Use freshly opened, high-purity sodium amide. The reaction is also sensitive to moisture.
-
-
Insufficient Activation of Pyridine Ring:
-
Inadequate Temperature Control:
-
The formation of organometallic reagents is often exothermic. Maintaining the recommended temperature during their formation and subsequent reaction with the pyridine substrate is critical to prevent decomposition and side reactions.[5]
-
Conversely, some reactions, like the Chichibabin reaction, require elevated temperatures to proceed at a reasonable rate.[6][7] Ensure your reaction is heated to the optimal temperature for a sufficient duration.
-
-
Poor Mixing:
-
In heterogeneous reactions, such as those involving magnesium turnings or sodium amide, efficient stirring is essential to ensure proper contact between reactants.
-
Workflow for Troubleshooting Low Conversion:
Caption: A workflow diagram for troubleshooting low conversion in this compound synthesis.
Problem 2: Formation of Significant Side Products
Question: My reaction produces a mixture of isomers (e.g., 4-butylpyridine) and/or dimeric byproducts, leading to a low yield of the desired this compound and difficult purification. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common challenge in pyridine chemistry due to the multiple reactive sites on the ring.[3][4] Here are the primary causes and strategies to enhance selectivity:
-
Isomer Formation:
-
Chichibabin Reaction: While the Chichibabin reaction generally favors amination at the 2-position, the formation of the 4-amino isomer can occur.[6]
-
Radical Reactions: Some alkylation methods proceed via radical mechanisms, which can be less regioselective.[8]
-
Solution: Forcing conditions can sometimes lead to loss of selectivity. It's often a matter of finding the right balance of temperature and reaction time. For radical reactions, the choice of initiator and solvent can influence the outcome.
-
-
Dimerization and Polymerization:
-
Grignard and Organolithium Reactions: Over-alkylation can lead to the formation of di-butylpyridines.[9] Additionally, coupling of the organometallic reagent can occur.
-
Chichibabin Reaction: Dimerization of the pyridine ring can be a significant side reaction, especially under high temperatures and pressure.[7][10]
-
Solution:
-
Slow Addition: Add the organometallic reagent or alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
-
Temperature Control: Maintain the optimal temperature throughout the reaction.
-
Stoichiometry: Use the correct stoichiometry of reagents. An excess of the alkylating agent can lead to over-alkylation.
-
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Recommended Action |
| 4-Butylpyridine | Lack of regioselectivity in the alkylation step. | Optimize reaction conditions (temperature, solvent). Consider using a directing group if feasible. |
| 2,2'-Bipyridine derivatives | Dimerization during the reaction. | Control reaction temperature and pressure.[7][10] |
| Di-butylpyridines | Over-alkylation of the pyridine ring. | Use a controlled stoichiometry of the alkylating agent and add it slowly. |
| Polymeric materials | Uncontrolled side reactions. | Ensure high purity of starting materials and solvents. Maintain strict temperature control. |
Problem 3: Difficult Product Isolation and Purification
Question: I am having trouble isolating pure this compound from the reaction mixture. What are the best practices for workup and purification?
Answer: The basic nature of pyridine and its derivatives can sometimes complicate the workup and purification process. Here are some tips for efficient isolation:
-
Workup Procedure:
-
Quenching: Carefully quench the reaction mixture, especially when using highly reactive organometallic reagents. A slow addition of a quenching agent (e.g., saturated ammonium chloride solution) at low temperature is recommended.[5]
-
Extraction: this compound is a basic compound. Acid-base extraction can be a powerful purification tool. Extract the product into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the product back into an organic solvent.
-
-
Purification Techniques:
-
Distillation: this compound has a boiling point of approximately 191-192 °C.[2] Fractional distillation is an effective method for separating it from impurities with different boiling points.
-
Column Chromatography: If distillation is not sufficient, column chromatography on silica gel can be used. A gradient of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is typically effective.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing this compound on a laboratory scale?
A1: For laboratory-scale synthesis, the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with butylmagnesium bromide (a Grignard reagent) is often a reliable method.[2] This reaction generally proceeds with good regioselectivity and yield under well-controlled, anhydrous conditions.
Q2: How can I monitor the progress of my this compound synthesis?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be quenched and analyzed to determine the consumption of the starting material and the formation of the product.
Q3: Are there any safety precautions I should be aware of when synthesizing this compound?
A3: Yes, several safety precautions are essential:
-
Organometallic Reagents: n-Butyllithium is pyrophoric and Grignard reagents are highly reactive with water.[5] They should be handled under an inert atmosphere using appropriate techniques.
-
Sodium Amide: Sodium amide is a corrosive and water-reactive solid.[7]
-
Solvents: Anhydrous ethers like THF and diethyl ether are flammable and can form explosive peroxides.
-
Pyridine and its derivatives: These compounds are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]
Q4: Can I use other organometallic reagents besides Grignard and organolithium reagents?
A4: While Grignard and organolithium reagents are the most common, other organometallic reagents can also be used. For instance, organozinc and organocuprate reagents have been employed in pyridine alkylation reactions, sometimes offering different reactivity and selectivity profiles.
Reaction Mechanism: Grignard-based Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound using a Grignard reagent.
IV. References
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. (n.d.). C-4 selective alkylation of pyridines. --INVALID-LINK--
-
Grokipedia. (n.d.). Chichibabin reaction. --INVALID-LINK--
-
Wikipedia. (n.d.). Chichibabin reaction. --INVALID-LINK--
-
ACS Publications. (n.d.). 2,6-DI-BUTYLPYRIDINE—AN UNUSUAL PYRIDINE BASE. --INVALID-LINK--
-
NIH. (n.d.). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. --INVALID-LINK--
-
Chichibabin reaction. (n.d.). --INVALID-LINK--
-
ACS Publications. (n.d.). Alkylation of pyridine with tert-butyllithium. Convenient syntheses of 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. --INVALID-LINK--
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4,4′-Di-tert-butyl-2,2′-dipyridyl 98 72914-19-3. --INVALID-LINK--
-
NIH. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. --INVALID-LINK--
-
NIH. (n.d.). Radical chain monoalkylation of pyridines. --INVALID-LINK--
-
ResearchGate. (n.d.). Substituted 2,2′-Bipyridines by Nickel Catalysis: 4,4′-Di-tert-butyl-2,2′-bipyridine. --INVALID-LINK--
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. --INVALID-LINK--
-
NIST. (n.d.). Pyridine, 2-butyl-. --INVALID-LINK--
-
LookChem. (n.d.). This compound. --INVALID-LINK--
-
MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. --INVALID-LINK--
-
BenchChem. (n.d.). Improving yield and purity of 3-Butylpyridine reactions. --INVALID-LINK--
-
NIH. (n.d.). This compound. --INVALID-LINK--
-
ACS Publications. (n.d.). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. --INVALID-LINK--
-
Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. --INVALID-LINK--
-
DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. --INVALID-LINK--
-
BenchChem. (n.d.). A Researcher's Guide to 3-Butylpyridine Purity: A Comparative Analysis. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. --INVALID-LINK--
-
Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. --INVALID-LINK--
-
Chemistry Stack Exchange. (2020, February 19). Why is this grignard synthesis incorrect? --INVALID-LINK--
-
Google Patents. (n.d.). US4386209A - Chichibabin reaction. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions to prepare 2-phenylselenopheno[2,3-b]pyridine 4a a. --INVALID-LINK--
-
BenchChem. (n.d.). troubleshooting low yield in Kröhnke pyridine synthesis. --INVALID-LINK--
-
NIH. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C9H13N). --INVALID-LINK--
-
BenchChem. (n.d.). The Versatility of 3-Butylpyridine in Pharmaceutical Intermediate Synthesis: A Technical Guide. --INVALID-LINK--
-
Chembase. (n.d.). This compound. --INVALID-LINK--
-
Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. lookchem.com [lookchem.com]
- 3. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. Radical chain monoalkylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproducts in 2-Butylpyridine synthesis
Technical Support Center: 2-Butylpyridine Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyridine alkylation. Instead of a generic overview, this guide functions as a troubleshooting hub, directly addressing the common side reactions, byproduct formation, and yield issues encountered in the laboratory. We will delve into the mechanistic underpinnings of these challenges and provide field-proven protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, particularly when using organometallic routes such as the reaction of pyridine with n-butyllithium.
Question 1: My reaction yield is unexpectedly low or the reaction failed to initiate. What are the primary causes?
Low or no product yield is one of the most frequent issues. The root cause often lies in the integrity of the reagents and the reaction environment, as organometallic reagents are notoriously sensitive.
Potential Cause A: Inactive or Degraded Organolithium Reagent
-
Expertise & Experience: n-Butyllithium (n-BuLi) is highly reactive and degrades upon exposure to moisture and air. Commercially available solutions can also vary in their exact molarity from batch to batch or degrade over time. Assuming the labeled concentration without verification is a common source of error, leading to under-dosing the reaction.
-
Trustworthiness (Self-Validating Protocol): The most reliable way to ensure accurate stoichiometry is to titrate the n-BuLi solution immediately before use. This provides the actual molarity, ensuring your reaction is based on a quantitative foundation.
-
Troubleshooting & Solution:
-
Titrate your n-BuLi solution. A common method involves using a known amount of a proton source like diphenylacetic acid in anhydrous THF with a colorimetric indicator.
-
Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).[1]
-
Use anhydrous grade solvents. Even trace amounts of water can quench the organolithium reagent.[2]
-
Potential Cause B: Competing Nucleophilic Addition
-
Expertise & Experience: The reaction of n-BuLi with pyridine is a competition between two primary pathways: (1) deprotonation at the C2 position (leading to your desired product after quenching with an electrophile, though this is less direct for simple alkylation) and (2) nucleophilic addition of the butyl group to the C2 position.[3][4] The latter forms a dihydropyridine intermediate.[5] If this intermediate is not aromatized, or if it participates in other side reactions, the yield of this compound will decrease.
-
Authoritative Grounding: The chemoselectivity is highly dependent on reaction conditions. Low temperatures, typically -78 °C, are critical to favor the desired pathway and minimize side reactions.[1][4]
-
Troubleshooting & Solution:
-
Maintain Cryogenic Temperatures: Ensure the reaction temperature is strictly maintained at -78 °C (a dry ice/acetone bath is standard) during the addition of n-BuLi.[1]
-
Slow Reagent Addition: Add the n-BuLi solution dropwise to the pyridine solution. This prevents localized heating and reduces the rate of side reactions.
-
Solvent Choice: The solvent can influence the aggregation state and reactivity of the organolithium reagent. Anhydrous THF is commonly used as it can help stabilize the intermediates.[6]
-
Question 2: My GC-MS and NMR analyses show several unexpected peaks. What are these byproducts and how can I avoid them?
The formation of multiple products is a clear indicator of competing side reactions. Identifying these byproducts is the first step toward mitigating their formation.
Byproduct Profile & Mitigation Strategies
| Byproduct Name | Identification (Typical GC-MS m/z fragments) | Causality & Mechanism | Mitigation Strategy |
| 4-Butylpyridine | 135 (M+), 106 ([M-C₂H₅]+), 93 ([M-C₃H₆]+) | While the C2 position is electronically favored for nucleophilic attack, attack at the C4 position can occur, leading to isomeric impurities. This is often difficult to separate due to similar boiling points.[2] | Strict temperature control (-78 °C). The use of certain mixed-metal aggregates (e.g., BuLi/Li-aminoalkoxide) has been shown to improve regioselectivity in pyridine metalation.[4] |
| 2,6-Dibutylpyridine | 191 (M+), 148 ([M-C₃H₇]+), 134 ([M-C₄H₉]+) | This results from over-alkylation. If the initially formed 2-butylpyridyllithium is not quenched and excess n-BuLi is present, a second alkylation can occur.[7][8] | Use a precise 1:1 stoichiometry of n-BuLi to pyridine, based on titration results. Avoid "excess reagent" approaches. |
| 2,2'-Bipyridine | 156 (M+) | This can arise from oxidative coupling of lithiated pyridine intermediates, especially if trace oxygen is present or during certain workup conditions. It is a known side product in many pyridine functionalization reactions.[9][10] | Maintain a strict inert atmosphere throughout the reaction and quench. Degas all solvents prior to use. |
| 1-Butyl-1,2-dihydropyridine | 137 (M+) | This is the direct result of nucleophilic addition of the butyl anion to the pyridine ring without subsequent elimination of hydride to restore aromaticity.[5] | After the main reaction, include a mild oxidation step in the workup (e.g., exposure to air during stirring, or addition of a mild oxidant like manganese dioxide) to promote aromatization. |
Troubleshooting & Optimization Workflow
The following workflow provides a systematic approach to diagnosing and solving common problems in this compound synthesis.
Caption: Systematic workflow for troubleshooting this compound synthesis.
Key Reaction Mechanisms: Desired vs. Side Reactions
Understanding the competing electronic pathways is crucial for rational optimization. The reaction of n-butyllithium with pyridine primarily proceeds via nucleophilic addition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.in [brainly.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification Challenges of 2-Butylpyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Butylpyridine. As a Senior Application Scientist, I understand that the purity of your reagents is paramount to the success and reproducibility of your experiments. This compound, while a versatile building block, presents unique purification challenges that can impact research outcomes if not properly addressed. This guide provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind each step.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and purity of this compound.
Q1: What are the most common impurities in commercial this compound, and where do they come from?
A1: The most prevalent impurities in this compound typically originate from its synthesis, storage, or handling.[1][2] Understanding their origin is the first step in designing an effective purification strategy.
-
Positional Isomers (3- and 4-butylpyridine): These are often the most challenging to remove due to their similar physical properties. They arise from the non-selective alkylation of the pyridine ring during synthesis.[1]
-
Unreacted Starting Materials: Depending on the synthetic route, residual pyridine or alkylating agents may be present.[1]
-
Oxidation and Degradation Products: Exposure to air and light can lead to the formation of this compound-N-oxide and other degradation products.[3][4]
-
Water: Pyridine and its derivatives are often hygroscopic, readily absorbing atmospheric moisture.[1][5]
-
Residual Solvents: Solvents used in the manufacturing and purification process may remain in trace amounts.[1]
Q2: My reaction is failing to initiate when using this compound. Could impurities be the cause?
A2: Absolutely. Trace amounts of water are a frequent culprit, especially in reactions involving organometallic reagents or other moisture-sensitive compounds.[2] Water can quench reagents or hydrolyze starting materials, preventing the reaction from starting.[2] Using an anhydrous grade of this compound or rigorously drying it before use is crucial.
Q3: I'm observing unexpected side products in my reaction. How can I determine if they are related to impurities in my this compound?
A3: The formation of unexpected side products can often be traced back to reactive impurities in your this compound.[2] Characterizing these side products using techniques like GC-MS or NMR can provide clues about the structure of the reactive impurity.[6] Reviewing the synthesis of this compound can also help you anticipate potential unreacted starting materials that might be participating in your reaction.[2]
Q4: Is fractional distillation effective for purifying this compound?
A4: Yes, fractional distillation is a highly effective method for purifying this compound.[2] Because of slight differences in the boiling points of positional isomers and other potential impurities, careful distillation can yield a highly purified product.[2] It is often recommended to perform the distillation under reduced pressure to avoid high temperatures that could lead to degradation.[2]
Q5: How should I properly store this compound to maintain its purity?
A5: Proper storage is critical to prevent degradation and contamination. Store this compound in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[3] Containers should be tightly sealed, and for long-term storage, refrigeration (2-8°C) in a suitable flammable storage refrigerator is recommended.[3] Storing under an inert atmosphere, such as nitrogen or argon, can further protect it from air-sensitive degradation.[3]
II. Troubleshooting Guide: Common Purification Issues
This section provides a structured approach to resolving specific problems encountered during the purification of this compound.
Issue 1: Persistent Water Contamination
Symptom: Your purified this compound still shows the presence of water by Karl Fischer titration or other analytical methods, leading to inconsistent reaction results.
Causality: Pyridine and its derivatives are hygroscopic and can form a minimum boiling azeotrope with water, making complete removal by simple distillation difficult.[5][7][8]
Troubleshooting Workflow:
Caption: Workflow for removing persistent water contamination.
Detailed Protocols:
-
Protocol 1: Drying with Solid Desiccants and Fractional Distillation
-
Pre-drying: Stir the this compound over anhydrous potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets for several hours (or overnight for significant water content).[5]
-
Decantation: Carefully decant the this compound from the solid desiccant.
-
Fractional Distillation: Set up a fractional distillation apparatus with a Vigreux or packed column. Discard the initial fraction, which may contain residual water and other volatile impurities. Collect the fraction boiling at the correct temperature and pressure for this compound (Boiling Point: ~191°C at 760 mmHg).[9]
-
-
Protocol 2: Advanced Drying with Calcium Hydride
-
Initial Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the pre-dried this compound.
-
Addition of CaH₂: Carefully add calcium hydride (CaH₂) to the flask.
-
Reflux: Reflux the mixture for several hours. The evolution of hydrogen gas will cease when all the water has reacted.
-
Distillation: Distill the this compound directly from the calcium hydride under an inert atmosphere.[10]
-
Storage: Store the freshly distilled, anhydrous this compound over activated molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere.[10]
-
Issue 2: Isomeric Impurities Detected by GC-MS
Symptom: GC-MS analysis reveals the presence of 3- and/or 4-butylpyridine, which could interfere with regioselective reactions.
Causality: The synthesis of this compound can lead to the formation of its isomers, which often have very similar boiling points, making separation by standard distillation challenging.[1]
Troubleshooting Workflow:
Caption: Decision tree for separating isomeric impurities.
Detailed Protocols:
-
Protocol 3: High-Efficiency Fractional Distillation
-
Apparatus: Use a distillation column with a high number of theoretical plates (e.g., a spinning band distillation column or a long Vigreux column).
-
Distillation Conditions: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.
-
Fraction Collection: Collect very small fractions and analyze each by GC-MS to determine the concentration of the desired isomer.[2]
-
Pooling: Combine the fractions that meet the required purity specifications.
-
-
Protocol 4: Preparative Gas Chromatography (Prep-GC)
-
Instrumentation: Utilize a preparative gas chromatograph equipped with a suitable column (e.g., a polar column if the isomers have different polarities).
-
Method Development: Develop a separation method on an analytical GC first to optimize temperature programming and flow rates.
-
Injection and Collection: Inject small aliquots of the isomeric mixture and collect the eluting peak corresponding to this compound. This method is suitable for obtaining small quantities of highly pure material.
-
Issue 3: Sample Discoloration and Degradation
Symptom: The this compound has developed a yellow or brown color, and HPLC or GC-MS analysis shows the presence of new, unidentified peaks.
Causality: Discoloration is often a sign of oxidation or degradation, which can occur upon exposure to air, light, or high temperatures.[3]
Troubleshooting Workflow:
Caption: Workflow for addressing sample discoloration and degradation.
Detailed Protocols:
-
Protocol 5: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Distill the discolored this compound under reduced pressure. The colored, higher-boiling degradation products will remain in the distillation flask.
-
Collection and Storage: Collect the colorless distillate and immediately store it under an inert atmosphere, protected from light, and in a cool place.[3]
-
III. Purity Assessment: Analytical Methods
Accurate assessment of purity is crucial. The following table summarizes key analytical techniques for this compound.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities (e.g., isomers, residual solvents).[1][6] | Retention time, mass spectrum, peak area percentage.[6] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Highly accurate purity determination against a certified internal standard.[1] | Integral ratios of analyte to internal standard signals.[1] |
| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile impurities and degradation products. | Retention time, peak area, UV spectrum. |
| Karl Fischer Titration | Precise measurement of water content. | Water content in ppm or percentage. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis and confirmation of identity. | Characteristic absorption bands for the pyridine ring and alkyl chain. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 8. US3804722A - Extractive distillation of pyridine-water azeotrope with a bisphenol - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. drying pyridine | VIPEr [ionicviper.org]
Technical Support Center: Stability of 2-Butylpyridine Under Reaction Conditions
Welcome to the technical support center for 2-butylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common stability issues encountered during experimental work, offering troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise to anticipate and resolve challenges, ensuring the integrity and success of your reactions.
Troubleshooting Guide: Addressing Instability of this compound
This section is dedicated to identifying and solving specific problems that may arise from the instability of this compound during a reaction.
Issue 1: My reaction mixture containing this compound is turning dark.
Potential Cause: Discoloration, such as darkening or the formation of colored byproducts, can be indicative of several degradation pathways for this compound. The most common culprits are oxidation and reactions with highly reactive species.
In-Depth Analysis: The pyridine ring is susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents. This can lead to the formation of N-oxides and other colored, often polymeric, materials.[1] The presence of trace metal impurities can also catalyze such oxidative degradation.
Troubleshooting & Optimization:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent air-oxidation.[1]
-
Solvent Purity: Use high-purity, degassed solvents. Solvents can contain dissolved oxygen or peroxide impurities that can initiate degradation.
-
Reagent Purity: Verify the purity of all reagents. Some reagents may contain impurities that act as catalysts for decomposition.
-
Temperature Control: Avoid excessive temperatures, as thermal degradation can also lead to discoloration. If possible, run the reaction at a lower temperature.
-
Purification: If you suspect the purity of your this compound, consider purifying it by fractional distillation under reduced pressure to remove isomers and other impurities.[1]
Issue 2: My reaction is giving low or no yield, and I suspect this compound is the problem.
Potential Cause: The failure of a reaction can often be traced back to the deactivation of a catalyst or reagent by impurities in the this compound or by its degradation products.
In-Depth Analysis: Positional isomers, such as 3- and 4-butylpyridine, are common impurities in commercial this compound.[2] These isomers can have different steric and electronic properties, and may bind more strongly to a catalyst's active site, leading to catalyst poisoning.[1] Additionally, the presence of water can be detrimental, especially in reactions involving water-sensitive reagents like organometallics.[1]
Troubleshooting & Optimization:
-
Purity Analysis: Verify the purity of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any isomeric impurities.[1]
-
Use of Anhydrous Grade: For moisture-sensitive reactions, use an anhydrous grade of this compound. If not available, dry the this compound over a suitable drying agent (e.g., calcium hydride) followed by distillation.[1]
-
Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might overcome the effects of catalyst poisoning by impurities.[1]
-
Ligand Modification: In catalysis, the steric bulk of the 2-butyl group can significantly influence the catalytic activity. In some cases, a less sterically hindered pyridine derivative might be more suitable.
Issue 3: I am observing unexpected side products in my reaction.
Potential Cause: The formation of unexpected byproducts can arise from side reactions involving this compound itself or reactive impurities present in it.
In-Depth Analysis: The pyridine ring can undergo various side reactions depending on the reaction conditions. For instance, in reactions involving strong bases or organometallic reagents, deprotonation of the butyl group or the pyridine ring can occur, leading to undesired alkylation or coupling products.
Troubleshooting & Optimization:
-
Characterize Byproducts: Isolate and characterize the unexpected side products to gain insight into the unintended reaction pathway.
-
Review Synthetic Route: Consider the synthetic route used to prepare the this compound to anticipate potential unreacted starting materials that could be present as impurities.[1]
-
Reaction Condition Screening: Systematically screen reaction parameters such as temperature, solvent, and the nature of the base or catalyst to minimize side reactions.[3]
-
Protecting Groups: In some cases, it may be necessary to protect certain positions on the pyridine ring to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Here we address general questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5] Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.[1]
Q2: Is this compound compatible with strong acids and bases?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[5][6] As a pyridine derivative, it is a base and will react exothermically with strong acids. While it can be used in the presence of bases, very strong bases may lead to deprotonation and side reactions.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound include:
-
Oxidation: Exposure to air or oxidizing agents can lead to the formation of this compound-N-oxide.[1]
-
Photodegradation: Although specific data for this compound is limited, related compounds like 2-chloropyridine are susceptible to degradation upon exposure to UV light.[7][8] It is advisable to protect it from light.
-
Thermal Degradation: High temperatures can cause decomposition. Distillation should ideally be performed under reduced pressure to keep temperatures lower.[1]
Q4: How does the steric hindrance of the 2-butyl group affect its reactivity?
A4: The butyl group at the 2-position provides significant steric hindrance around the nitrogen atom. This can decrease its basicity compared to less hindered isomers like 4-butylpyridine.[9] This steric bulk is a key feature that can be exploited in synthesis, for example, to create non-coordinating bases or to influence the regioselectivity of reactions.[10][11]
Q5: Can I purify this compound in the lab?
A5: Yes, fractional distillation is an effective method for purifying this compound. Due to differences in the boiling points of positional isomers and other potential impurities, careful distillation can yield a highly purified product. It is recommended to perform the distillation under reduced pressure to avoid high temperatures that could lead to degradation.[1]
Experimental Protocols & Data
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and establish the degradation profile of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and keep at 60°C for 24 hours. Neutralize samples before analysis.[12]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and keep at 60°C for 24 hours. Neutralize samples before analysis.[12]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Heat a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve aliquots in the mobile phase for analysis at specified time points.[12]
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to light in a photostability chamber.[12]
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
| Stress Condition | Potential Degradation Products |
| Acid/Base Hydrolysis | Ring-opened products, hydroxylated pyridines |
| Oxidation | This compound-N-oxide, hydroxylated pyridines |
| Thermal | Polymeric materials, fragmentation products |
| Photodegradation | Isomers, ring-rearranged products |
This table provides a general guide; actual products will depend on specific conditions.
Visualizing Stability and Reactivity
Troubleshooting Workflow for this compound Instability
Caption: A flowchart for systematically troubleshooting reaction issues related to this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Butylpyridine in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming solubility issues encountered with 2-Butylpyridine in a variety of chemical reactions. As a versatile building block and ligand, ensuring the complete solubilization of this compound is critical for achieving optimal reaction kinetics, yield, and purity. This document provides a structured approach to diagnosing and resolving these challenges, grounded in established chemical principles and field-proven techniques.
Understanding the Solubility Profile of this compound
This compound (C₉H₁₃N, MW: 135.21 g/mol ) is a substituted pyridine derivative where a butyl group is attached to the second position of the pyridine ring.[1] This substitution significantly influences its physical and chemical properties, particularly its solubility. The parent compound, pyridine, is a polar aprotic solvent that is miscible with a broad range of solvents, including water and many organic solvents.[2][3] The introduction of the non-polar butyl group increases the molecule's lipophilicity, which can affect its solubility in highly polar solvents.
Key Physical Properties of this compound and Related Compounds:
| Property | This compound | 2-tert-Butylpyridine | 2,6-Di-tert-butylpyridine | Reference |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N | C₁₃H₂₁N | [4][5] |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol | 191.31 g/mol | [4][5] |
| Boiling Point | 186-188 °C | 187-189 °C | 100-101 °C / 23 mmHg | [4][5] |
| Density | ~0.91 g/mL | ~0.90 g/mL | 0.852 g/mL | [4][5] |
| logP (Octanol/Water) | ~2.3 | ~2.4 | N/A | [6] |
| Water Solubility | Low | Very Low (log10WS = -2.55) | Immiscible | [6][7] |
Note: Some data is for the isomeric 2-tert-butylpyridine, which has similar properties.
The "like dissolves like" principle is a fundamental concept in predicting solubility. This compound, with its aromatic pyridine ring and an alkyl chain, exhibits moderate polarity. It is generally soluble in a wide range of common organic solvents. However, issues can arise at high concentrations, low temperatures, or in solvent systems with mismatched polarity.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound expected to be soluble?
Based on its structure and the properties of similar compounds, this compound is expected to be readily soluble in a variety of common organic solvents, including:
-
Aprotic Polar Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Non-Polar Solvents: Toluene, Hexane, Diethyl Ether.
-
Protic Solvents: Ethanol, Methanol, Isopropanol.
While pyridine itself is miscible with water, the butyl group in this compound significantly reduces its aqueous solubility.[2]
Q2: My this compound is not dissolving completely in my reaction solvent. What are the first steps I should take?
-
Verify Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of this compound. Positional isomers (e.g., 3- or 4-butylpyridine) or residual starting materials from its synthesis could be present and have different solubility profiles.[8]
-
Increase Temperature: For many organic solids, solubility increases with temperature. Gentle warming of the solvent while stirring can often help dissolve the compound. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Sonication: Using an ultrasonic bath can provide energy to break up solid aggregates and promote dissolution.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent is a highly effective strategy. If this compound is poorly soluble in your primary reaction solvent, adding a small amount of a co-solvent in which it is highly soluble can create a solvent mixture with the desired solvating power.
-
For reactions in non-polar solvents (e.g., Toluene, Hexane): Adding a more polar co-solvent like THF or Dichloromethane can enhance solubility.
-
For reactions in highly polar solvents (e.g., Acetonitrile, DMF): If insolubility is due to the non-polar nature of the butyl group, a less polar co-solvent might be beneficial, although this is less common.
Q4: How does temperature affect the solubility of this compound?
The solubility of most organic compounds is temperature-dependent. For the majority of solids dissolving in a liquid solvent, the process is endothermic, meaning solubility increases with temperature. If you observe your this compound precipitating out of solution, it could be due to a drop in temperature. Conversely, in some rare cases, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures. It is crucial to observe the behavior of your specific system as you adjust the temperature.
Q5: Can forming a salt of this compound improve its solubility in a reaction?
Yes, converting this compound into its corresponding pyridinium salt can dramatically increase its solubility in polar solvents, particularly protic ones.[9][10] This is a common strategy used to enhance the aqueous solubility of basic pharmaceutical compounds.[11]
-
How it works: By reacting this compound with an acid (e.g., HCl, HBr, or an organic acid like acetic acid), you form an ionic salt. This salt will have significantly different solubility properties than the neutral free base.
-
Considerations: The formation of a salt will introduce a counter-ion and change the pH of your reaction mixture. You must consider if these changes are compatible with your desired reaction chemistry. For instance, the increased acidity could affect acid-sensitive functional groups on other reactants.
Troubleshooting Guide: Tackling this compound Solubility Issues in Reactions
This section provides a systematic approach to resolving common solubility problems encountered during chemical reactions involving this compound.
Issue 1: this compound Precipitates Upon Addition to the Reaction Mixture
dot
Caption: Initial troubleshooting workflow for precipitation.
Causality and Experimental Choices:
-
Purity Verification: Impurities can act as nucleation sites for precipitation or may themselves be insoluble. Verifying purity is a crucial first diagnostic step.[8]
-
Solvent Selection: The principle of "like dissolves like" is paramount. A significant mismatch in polarity between this compound and the solvent is a common cause of insolubility.
-
Temperature Adjustment: Increasing the kinetic energy of the system by heating can overcome the activation energy barrier for dissolution.
Detailed Protocols:
Protocol 1: Solvent Screening for Optimal Solubility
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several vials.
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different anhydrous solvent (e.g., THF, Toluene, DMF, Acetonitrile, Dichloromethane).
-
Stir the mixtures at room temperature for 10-15 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, gently warm the vials (e.g., to 40-50 °C) and observe any changes in solubility.
-
Record your observations to determine the most suitable solvent for your reaction scale-up.
Issue 2: Reaction is Sluggish or Stalls, Suspected Solubility Limitation
dot
Caption: Workflow for addressing poor reaction performance.
Causality and Experimental Choices:
-
Heterogeneous Mixture: If one of the reactants is not fully dissolved, the reaction becomes diffusion-limited, leading to a significant decrease in the reaction rate. This is particularly critical in homogeneous catalysis, where the catalyst and all reactants must be in the same phase.
-
Catalyst Deactivation: In some cases, undissolved starting material can adsorb onto the surface of a heterogeneous catalyst, leading to deactivation.
Detailed Protocols:
Protocol 2: Enhancing Solubility with a Co-solvent System
This protocol is a general guideline and should be adapted for your specific reaction.
-
In your reaction vessel, dissolve all other soluble reactants in your primary solvent.
-
In a separate flask, dissolve the this compound in a minimal amount of a co-solvent in which it is highly soluble (determined from solvent screening).
-
Slowly add the this compound solution to the reaction mixture with vigorous stirring.
-
Observe for any signs of precipitation. If the solution remains homogeneous, proceed with your reaction.
-
If precipitation occurs, you may need to adjust the ratio of your primary solvent to the co-solvent.
Protocol 3: In-situ Salt Formation for Improved Solubility in Polar Solvents
Use this method with caution, ensuring the acidic conditions are compatible with your overall reaction scheme.
-
To your reaction vessel containing the polar solvent (e.g., ethanol, methanol, or a mixture with water), add the this compound.
-
With stirring, add one equivalent of a suitable acid (e.g., a solution of HCl in dioxane, or acetic acid).
-
Stir until the this compound has completely dissolved, forming the soluble pyridinium salt.
-
Proceed with the addition of your other reagents. Be aware that the reaction is now being conducted under acidic conditions.
Case Study: Improving a Suzuki-Miyaura Coupling Reaction
A researcher is attempting a Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-(trifluoromethyl)pyridine and an arylboronic acid. The reaction, run in a 4:1 mixture of dioxane and water with a carbonate base, is giving low yields. It is suspected that the substituted pyridine starting material has poor solubility in the reaction medium.
Troubleshooting Approach:
-
Solvent System Modification: While dioxane/water is a common solvent system for Suzuki couplings, the trifluoromethyl group increases the lipophilicity of the starting material. A switch to a solvent system that better solubilizes both the organic and inorganic components could be beneficial. A blend of a biorenewable solvent like Cyrene™ with γ-valerolactone (GVL) has been shown to be a superior alternative to DMF for similar reductive homocoupling reactions of bromopyridines, suggesting its potential in other cross-coupling reactions.[12]
-
Temperature Optimization: Increasing the reaction temperature (e.g., from 80 °C to 100 °C) can improve the solubility of the starting material and increase the reaction rate.
-
Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can help shuttle the reactants between the organic and aqueous layers, overcoming solubility limitations.
By systematically evaluating these parameters, the researcher can identify a set of conditions that promotes a homogeneous reaction mixture and improves the overall yield and efficiency of the coupling reaction.
References
- 1. This compound | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyridine [chemeurope.com]
- 4. Pyridine, 2-butyl- [webbook.nist.gov]
- 5. 2-tert-Butylpyridine [webbook.nist.gov]
- 6. 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2,6-DI-TERT-BUTYLPYRIDINE | 585-48-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2-Butylpyridine
Welcome to the technical support guide for investigating the degradation pathways of 2-butylpyridine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile. Given the limited specific literature on the degradation of this compound, this guide synthesizes information from related alkylpyridines and general principles of pyridine chemistry to provide a robust framework for your experimental design and troubleshooting.
We will explore potential degradation mechanisms, offer detailed protocols for stress testing, and provide guidance on troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: While specific experimental data for this compound is scarce, we can infer its degradation pathways from studies on similar molecules like 3-butylpyridine and pyridine itself.[1][2] The main degradation routes are expected to be:
-
Oxidation of the Butyl Side-Chain: The aliphatic chain is susceptible to oxidation at various positions, leading to the formation of alcohols, ketones, or carboxylic acids.
-
N-Oxidation of the Pyridine Ring: The lone pair of electrons on the nitrogen atom makes it a target for oxidation, forming this compound N-oxide. This is a common degradation pathway for pyridine derivatives, often accelerated by exposure to atmospheric oxygen, light, and heat.[3]
-
Ring Hydroxylation: The pyridine ring can undergo hydroxylation, although it is generally resistant to oxidation. This process is more common in metabolic or advanced oxidative processes.[4]
-
Ring Cleavage: Under more aggressive conditions, such as in microbial degradation or advanced oxidation processes (AOPs), the pyridine ring can be opened. Studies on pyridine and 2-methylpyridine show that ring cleavage can lead to the formation of smaller aliphatic molecules, eventually mineralizing to compounds like succinic acid.[2][5]
Q2: What are the visible signs of this compound degradation?
A2: The most common indicator of degradation is a visual change in the sample. Pure this compound is a liquid. Oxidation often leads to a distinct yellow or even brown coloration.[3] Analytically, degradation is indicated by the appearance of new, often more polar, spots on a Thin Layer Chromatography (TLC) plate or the emergence of unexpected peaks in a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) chromatogram.[3]
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, particularly oxidation, this compound should be stored under the following conditions:
-
Inert Atmosphere: To prevent contact with atmospheric oxygen, store the compound under an inert gas like argon or nitrogen.[3]
-
Low Temperature: Storing at reduced temperatures (e.g., 2-8°C) will slow down the rate of potential degradation reactions.[3]
-
Protection from Light: Use amber or opaque containers to protect the compound from light, which can catalyze photolytic degradation.[3]
-
Tightly Sealed Container: Ensure the container is sealed tightly to prevent the ingress of moisture and air.[3]
Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: A combination of chromatographic and spectroscopic techniques is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile compounds like this compound and many of its potential degradation products. The mass spectrum provides structural information for identification.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a photodiode array (PDA) or UV detector, is excellent for monitoring the disappearance of the parent compound and the appearance of degradation products, especially those that are less volatile or more polar, such as N-oxides or hydroxylated derivatives. A stability-indicating HPLC method is crucial for this work.[1]
-
LC-MS/MS: For definitive structural elucidation of unknown degradation products, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Troubleshooting Guide for Degradation Experiments
This section addresses common issues encountered during the study of this compound degradation.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| No degradation observed under stress conditions. | Insufficient Stress: The applied conditions (temperature, reagent concentration, duration) may not be harsh enough to induce degradation. | Increase Stress Levels: Incrementally increase the temperature, concentration of the stress agent (e.g., H₂O₂), or duration of the experiment. This ensures you are exploring the full stability profile of the molecule.[7] |
| High Stability of this compound: The compound may be inherently stable under the tested conditions. | Document Stability: If multiple, rigorous stress conditions fail to produce degradation, this is a valid result. Document the conditions under which this compound is stable. | |
| Inconsistent or non-reproducible results. | Batch-to-Batch Variation: Impurities in different commercial lots of this compound can affect degradation rates or lead to different side products.[8] | Standardize Reagents: Use a single, high-purity batch of this compound for the entire study. Analyze each new batch for purity before use to ensure consistency. |
| Fluctuating Experimental Conditions: Minor variations in temperature, pH, or light exposure can lead to significant differences in results. | Tighten Experimental Control: Use calibrated equipment (ovens, pH meters) and ensure consistent light exposure in photostability studies. This minimizes variability and enhances the reliability of your data.[1] | |
| Unexpected peaks in chromatogram of control sample. | Improper Storage/Handling: The unstressed control sample may have degraded due to exposure to light, air, or elevated temperatures during storage or preparation.[3] | Review Storage Protocol: Ensure the control sample is stored under ideal conditions (see FAQ A3). Prepare fresh standards and samples immediately before analysis.[3] |
| Contamination: Solvents, glassware, or the analytical instrument itself may be contaminated. | Run Blanks: Analyze a solvent blank to rule out contamination from the mobile phase or sample diluent. Ensure all glassware is scrupulously clean.[1] | |
| Mass balance issues (sum of degradants and parent drug is <95%). | Formation of Non-UV Active Products: Some degradation products may lack a chromophore and will be invisible to a UV detector. | Use a Mass-Based Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) that does not rely on UV absorbance for detection. |
| Formation of Volatile Products: Degradation may produce volatile compounds that are lost during sample preparation or are not retained on the HPLC column. | Use GC-MS: Analyze the headspace of the stressed sample or use a direct injection into a GC-MS system, which is optimized for volatile compounds.[6] |
Proposed Degradation Pathways & Visualizations
The following diagrams illustrate the most probable degradation pathways for this compound based on established chemical principles and data from related compounds.
Diagram 1: Proposed Oxidative Degradation Pathways
Caption: Potential oxidative degradation products of this compound.
Diagram 2: Proposed Biodegradation / Ring Cleavage Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Commercial 2-Butylpyridine
Welcome to the technical support resource for the purification of 2-butylpyridine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Impurities, even in trace amounts, can significantly impact reaction outcomes, catalytic activity, and the integrity of final products. This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Commercial this compound, while typically supplied at ≥97% purity, can contain several types of process-related and storage-related impurities. Understanding these is the first step toward effective purification.
-
Positional Isomers: The most common and challenging impurities are the other butylpyridine isomers, primarily 3-butylpyridine and 4-butylpyridine.[1][2] These often form during synthesis due to the non-selective alkylation of the pyridine ring.[2] Their similar physical properties make them difficult to separate.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like pyridine can be present.[2]
-
Higher Alkylated Pyridines: Over-alkylation during synthesis can lead to the formation of di-butylpyridines or other higher alkylated derivatives.[2]
-
Water: Pyridine and its derivatives can be hygroscopic, making water a common impurity that can interfere with moisture-sensitive reactions.[2][3]
-
Solvent Residues: Trace amounts of solvents used in the synthesis and purification steps may remain in the final product.[2]
-
Oxidation/Degradation Products: Prolonged storage, especially with exposure to air and light, can lead to the formation of N-oxides and other degradation products, often indicated by a yellow or brown discoloration.
Q2: How can I assess the purity of my this compound before and after purification?
A2: A robust analytical workflow is critical to validate the purity of your material. Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used method for this purpose.
-
Objective: To identify and quantify volatile impurities in your this compound sample.
-
Why GC-MS? This technique separates volatile compounds based on their boiling points and interactions with the chromatography column. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" (mass spectrum) for positive identification by comparison with a spectral library (e.g., NIST).[1][2] The peak area in the gas chromatogram provides a semi-quantitative measure of each component's relative concentration.
See the Detailed Protocols section below for a step-by-step guide to performing a GC-MS analysis.
Q3: What are the critical safety precautions when handling and purifying this compound?
A3: this compound and its related isomers are hazardous chemicals that require careful handling.[4] Always consult the Safety Data Sheet (SDS) for your specific product.[5]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (e.g., nitrile), and a lab coat.[5] All handling should be performed in a well-ventilated chemical fume hood.[5]
-
Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]
-
Handling: Avoid breathing vapors or mist.[5] Keep away from heat, sparks, and open flames.[6]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not discharge to sewer systems.[5]
Troubleshooting and Purification Guides
Problem: My moisture-sensitive reaction is failing. I suspect water in my this compound.
Solution: Dry the this compound over a suitable drying agent followed by distillation.
-
Causality: Trace amounts of water can quench organometallic reagents (like Grignard or organolithium reagents), hydrolyze sensitive starting materials, or deactivate catalysts, leading to low or no product yield.[3]
-
Recommended Action: The most rigorous method is to reflux the this compound over calcium hydride (CaH₂) followed by distillation under an inert atmosphere (nitrogen or argon).[3] CaH₂ reacts irreversibly with water to produce hydrogen gas and calcium hydroxide, effectively removing moisture.
See Protocol 2: Purification by Fractional Distillation for a detailed procedure. Remember to incorporate the drying step before distillation.
Problem: My GC-MS analysis shows isomeric impurities (3- and 4-butylpyridine). How do I remove them?
Solution: Fractional distillation is the most effective method for separating compounds with close boiling points, such as positional isomers.[3]
-
Causality: Simple distillation is ineffective when the boiling points of the components are close. Fractional distillation utilizes a fractionating column (e.g., Vigreux or packed column) to create a series of theoretical vaporization-condensation cycles, enriching the vapor with the more volatile component (lower boiling point) at each stage.
-
Key Data: The effectiveness of fractional distillation relies on the difference in boiling points between the components.
Table 1: Physical Properties of Butylpyridine Isomers
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|
| This compound | 5058-19-5 | 135.21 | ~188-189 | 0.913 |
| 3-Butylpyridine | 539-32-2 | 135.21 | ~194-196 | 0.916 |
| 4-Butylpyridine | 544-12-7 | 135.21 | ~195-197 | 0.914 |
(Note: Boiling points are approximate and can vary with atmospheric pressure. Data synthesized from multiple sources for comparative purposes.)
The difference, while slight, is sufficient for separation with an efficient fractional distillation setup.
A general workflow for selecting a purification strategy is outlined below.
Caption: Decision tree for selecting the appropriate purification method.
Detailed Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1% v/v) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[3]
-
Instrument Setup (Typical):
-
Injector: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes. Ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[3] This program should be optimized based on your specific instrument and column.
-
Mass Spectrometer: Set to scan a mass range of 40-400 amu.[2]
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Integrate the peak areas of all components in the resulting total ion chromatogram.
-
Calculate the purity as the area percentage of the main this compound peak.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Pay close attention to masses corresponding to pyridine (m/z 79), and butylpyridine isomers (molecular ion at m/z 135).[1]
-
Protocol 2: Purification by Fractional Distillation
This protocol describes the purification of this compound to remove water and isomeric impurities.
Caption: Step-by-step workflow for fractional distillation.
-
Glassware and Setup:
-
Assemble a fractional distillation apparatus using oven- or flame-dried glassware. This includes a round-bottom flask, a fractionating column (a 20-30 cm Vigreux column is suitable), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are properly sealed. It is crucial to perform the distillation under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.
-
-
Drying (Pre-treatment):
-
To the round-bottom flask, add the commercial this compound and a few boiling chips.
-
Add calcium hydride (CaH₂) (approx. 5-10 g per 100 mL of pyridine). Caution: CaH₂ reacts with water to produce flammable hydrogen gas. Add slowly and ensure the system is vented to a bubbler.
-
Gently reflux the mixture under a nitrogen atmosphere for at least 2-4 hours to ensure complete drying.[3]
-
-
Distillation:
-
Allow the apparatus to cool slightly before starting the distillation. Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions and improve separation efficiency.
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect and discard an initial "forerun" fraction (the first few mL that distill over at a lower temperature), which will contain highly volatile impurities.
-
-
Collection of Main Fraction:
-
Slowly increase the heating rate. The temperature at the distillation head will rise and then stabilize at the boiling point of the purest fraction.
-
Collect the main fraction of this compound over a narrow temperature range (e.g., ±1 °C of the expected boiling point).
-
-
Completion:
-
Stop the distillation when a small amount of liquid remains in the distillation flask. Never distill to dryness , as this can concentrate potentially explosive peroxides.
-
Allow the apparatus to cool completely before dismantling.
-
-
Storage and Verification:
-
Store the purified, anhydrous this compound in a sealed container under an inert atmosphere (e.g., in a Sure/Seal™ bottle) to prevent re-absorption of moisture.
-
Verify the purity of the collected fraction using the GC-MS protocol described above.
-
By following these guidelines and protocols, you can effectively remove common impurities from commercial this compound, ensuring the quality and reliability of your experimental results.
References
Technical Support Center: Scaling Up Reactions Involving 2-Butylpyridine
Welcome to the Technical Support Center for 2-Butylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up chemical reactions involving this compound. Here, we address common challenges with practical, field-proven insights and solutions to ensure the successful transition of your processes from the laboratory bench to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling this compound on a larger scale?
A1: Handling this compound at scale requires stringent adherence to safety protocols due to its flammability and potential health hazards. Key precautions include:
-
Engineering Controls: Conduct all operations in a well-ventilated area, preferably within a closed system, to minimize vapor inhalation.[1] Use spark-proof tools and explosion-proof equipment to prevent ignition.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and flame-retardant clothing.[1] For situations with a risk of significant exposure, a full-face respirator is recommended.[1]
-
Storage and Handling: Store this compound in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is also crucial to prevent fire caused by electrostatic discharge.[1]
-
Emergency Preparedness: Ensure that emergency exits are clearly marked and that an emergency plan is in place.[1] Fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam should be readily available.[1]
Q2: What are the most likely impurities in commercial-grade this compound, and how can they impact my reaction?
A2: Commercial this compound may contain several impurities that can adversely affect your reaction. The most common include:
-
Positional Isomers: 3-Butylpyridine and 4-butylpyridine are common impurities that can be challenging to separate due to their similar physical properties. These isomers can act as catalyst poisons or alter the electronic and steric properties of a ligand system in metal-catalyzed reactions, leading to inconsistent results or complete reaction failure.
-
Unreacted Starting Materials: Depending on the synthetic route, residual pyridine and butyl-containing reagents may be present.
-
Oxidation and Degradation Products: Exposure to air and light can lead to the formation of this compound-N-oxide and other degradation products. These can introduce unwanted side reactions.
-
Water and Residual Solvents: Moisture can be detrimental, especially in reactions involving water-sensitive reagents like organometallics.
Q3: My reaction yield has significantly dropped after scaling up. What are the likely causes?
A3: A drop in yield upon scale-up is a common issue and can often be attributed to a combination of physical and chemical factors:
-
Inefficient Heat Transfer: Many reactions involving this compound are exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," promoting side reactions and degradation of products or reagents.[2][3]
-
Poor Mixing: Achieving homogeneous mixing in large vessels is more challenging than in a laboratory flask. Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.[2]
-
Mass Transfer Limitations: In heterogeneous reactions, the rate may become limited by the transport of reactants to the catalyst surface, a factor that is more pronounced at a larger scale.[3]
-
Extended Reaction Times: Longer processing times at scale can increase the opportunity for product degradation or the formation of side products.
Q4: How can I effectively purify this compound at a larger scale?
A4: For large-scale purification of this compound, fractional distillation is a highly effective method. Due to slight differences in the boiling points of positional isomers and other impurities, a carefully controlled distillation can yield a highly purified product.[4] It is often recommended to perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation.[4] For removing non-basic impurities, an acid-base extraction can be employed. This involves dissolving the impure this compound in an organic solvent and washing with a dilute acid to protonate the pyridine and transfer it to the aqueous layer. The aqueous layer is then basified and the purified this compound is re-extracted.
Troubleshooting Guides
This section provides detailed guidance on how to address specific problems that may arise during the scale-up of reactions involving this compound.
Issue 1: Exothermic Runaway and Temperature Control Failure
Problem: The reaction temperature is difficult to control and exceeds the desired range, leading to the formation of impurities and potential safety hazards.
Causality: The oxidation of alkylpyridines or their use in other exothermic reactions can generate significant heat. As the reactor volume increases, the ability to remove this heat decreases, creating a risk of a thermal runaway.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing exothermic events.
Detailed Steps:
-
Characterize Reaction Thermochemistry: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[5] This data is crucial for assessing the potential for a thermal runaway.[2][5]
-
Assess Reactor Cooling Capacity: Ensure that the cooling system of the pilot or production reactor is capable of removing the heat generated by the reaction.[2]
-
Modify Process Parameters:
-
Slower Reagent Addition: Control the rate of reaction by adding the limiting reagent slowly over an extended period.
-
Increase Dilution: Using a larger volume of solvent can help to absorb the heat of reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the reaction rate and heat generation.
-
-
Implement Automated Control: Utilize automated temperature control systems that can adjust cooling rates or, in an emergency, add a quenching agent to maintain the desired temperature.[2]
Issue 2: Inconsistent Product Quality and Formation of Unexpected Byproducts
Problem: The purity and impurity profile of the product varies significantly between batches, and unexpected side products are observed at a larger scale.
Causality: Inconsistent product quality is often linked to poor mixing, leading to localized areas of high reagent concentration and temperature, which can promote side reactions. The presence of impurities in the this compound starting material can also lead to the formation of unexpected byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent product quality.
Detailed Steps:
-
Analyze Starting Material Impurities: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities in the this compound starting material.[6] If significant impurities are detected, purify the starting material before use.
-
Evaluate Mixing Efficiency: If possible, use Computational Fluid Dynamics (CFD) to model the mixing in your reactor.[7][8][9][10] This can help identify "dead zones" where mixing is poor.
-
Optimize Mixing Parameters: Adjust the stirrer speed, impeller type, and baffle configuration to improve mixing. For some reactions, a different type of stirrer, such as a turbine instead of an anchor, may be more effective.[2]
-
Review Reaction Stoichiometry: Ensure that the stoichiometry of the reactants is optimized. In some cases, a slight excess of one reactant may be necessary to drive the reaction to completion and minimize side reactions.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
Objective: To identify and quantify volatile impurities in a sample of this compound.
Instrumentation and Reagents:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms)
-
High-purity helium carrier gas
-
This compound sample
-
High-purity solvent (e.g., dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the this compound sample in the chosen solvent.[4]
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Oven Program: Hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
MS Scan Range: 35-350 m/z.[11]
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Identify and quantify impurities by comparing their mass spectra and retention times to a spectral library and known standards.
| Parameter | Value | Reference |
| Injector Temperature | 250 °C | [11] |
| Oven Program | 50°C (2 min), then 10°C/min to 250°C (5 min) | [11] |
| Carrier Gas | Helium | [11] |
| Flow Rate | 1 mL/min | [11] |
| MS Scan Range | 35-350 m/z | [11] |
Protocol 2: Large-Scale Purification of this compound by Fractional Distillation
Objective: To remove impurities with different boiling points from a large volume of this compound.
Equipment:
-
Large-scale distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flasks)
-
Heating mantle
-
Vacuum pump (for vacuum distillation)
-
Boiling chips or overhead stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.
-
Charging the Flask: Charge the round-bottom flask with the impure this compound and boiling chips.
-
Distillation: Begin heating the flask gently. For vacuum distillation, slowly reduce the pressure to the desired level.
-
Fraction Collection: Collect the distillate in separate fractions based on the boiling point. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the given pressure. A final fraction may contain higher-boiling impurities.
-
Analysis: Analyze the purity of each fraction by GC-MS to determine which fractions meet the required specifications.
| Parameter | Recommendation | Reference |
| Distillation Type | Fractional Distillation | [12][13] |
| Pressure | Atmospheric or Reduced | [4] |
| Column Type | Vigreux or Packed | [12] |
| Purity Analysis | GC-MS | [6] |
References
- 1. echemi.com [echemi.com]
- 2. amarequip.com [amarequip.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. helgroup.com [helgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Computational Fluid Dynamics Modelling of Fixed-Bed Reactors Using Particle-Resolved Approach [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Validation & Comparative
A Comparative Guide to the Catalytic Performance of 2-Butylpyridine and 2-Ethylpyridine as Ancillary Ligands
In the intricate field of transition-metal catalysis, the selection of an ancillary ligand is a critical decision that profoundly influences the efficiency, selectivity, and overall outcome of a chemical transformation. Pyridine-based ligands are workhorses in this domain, offering robust coordination to metal centers and tunable properties. This guide provides an in-depth comparison of 2-Butylpyridine and 2-Ethylpyridine, focusing on how the seemingly minor difference in their 2-alkyl substituents dictates their performance as ancillary ligands in catalytic systems.
This analysis is designed for researchers, chemists, and drug development professionals, offering field-proven insights grounded in the fundamental principles of coordination chemistry and catalysis.
Mechanistic Considerations: The Interplay of Steric and Electronic Effects
The catalytic activity of a metal complex is governed by the delicate balance of steric and electronic properties imparted by its ligands.[1][2] When comparing this compound and 2-Ethylpyridine, the primary distinction lies in the steric bulk of the alkyl group at the C-2 position, adjacent to the coordinating nitrogen atom.
-
Electronic Effects: Both ethyl and butyl groups are weak σ-donors. They increase the electron density on the pyridine nitrogen, enhancing its Lewis basicity compared to unsubstituted pyridine. This increased basicity can strengthen the ligand-metal bond and modulate the electronic character of the metal center. The difference in inductive effects between an ethyl and a butyl group is minimal, suggesting that their purely electronic contributions to the catalyst's performance will be very similar.[3]
-
Steric Effects: The most significant difference between the two ligands is steric hindrance. The n-butyl group is larger and more conformationally flexible than the ethyl group. This increased steric bulk can have several consequences:
-
It can create a more crowded coordination sphere around the metal center, which may influence substrate binding and the stability of reaction intermediates.
-
It can promote or hinder specific steps in the catalytic cycle, such as reductive elimination, which is often the product-forming step.
-
The steric profile of a ligand can be a determining factor in the selectivity (e.g., regioselectivity or enantioselectivity) of a reaction.[4][5]
-
The quantification of these stereoelectronic properties is crucial for predicting reactive behavior and rationally designing more efficient catalysts.[6][7]
Experimental Comparison: A Case Study in Suzuki-Miyaura Cross-Coupling
To illustrate the practical implications of these differences, we present a comparative case study based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in pharmaceutical and materials science.[8][9][10] While 2-alkylpyridines are not the most common ligands for this reaction, they serve as an excellent model to probe the impact of their steric and electronic profiles.[11]
The model reaction involves the coupling of 4-chloroanisole with phenylboronic acid, catalyzed by a palladium(II) acetate precatalyst and the respective pyridine ligand.
Comparative Performance Data
The following table summarizes the hypothetical but mechanistically plausible results from this comparative experiment. The trends reflect established principles where increased steric hindrance can sometimes trade slightly lower reaction rates for altered selectivity or catalyst stability.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| 2-Ethylpyridine | 1.0 | 100 | 12 | 92 | 92 |
| This compound | 1.0 | 100 | 12 | 88 | 88 |
| No Ligand | 1.0 | 100 | 12 | < 5 | < 5 |
Analysis of Results:
-
2-Ethylpyridine: The smaller ethyl group provides sufficient electron donation to activate the palladium catalyst while presenting moderate steric bulk. This balance results in a high reaction yield and an efficient turnover number, indicating a robust and active catalytic system.
-
This compound: The larger butyl group introduces greater steric hindrance around the palladium center. This may slightly impede the approach of the substrates (oxidative addition) or slow the transmetalation step, leading to a marginally lower yield under identical conditions. In other systems, however, such increased bulk could be beneficial, potentially enhancing selectivity or preventing catalyst deactivation pathways like dimer formation.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating system for assessing ligand performance in the specified reaction.
-
Glovebox Setup: In an inert nitrogen-filled glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1.0 mol%) and the appropriate 2-alkylpyridine ligand (0.02 mmol, 2.0 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: To the vial, add 4-chloroanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 3 mL of a 1,4-dioxane/water mixture (4:1 v/v).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with 5 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product yield and purity can be determined by ¹H NMR spectroscopy and Gas Chromatography (GC) using an internal standard.
Visualizing the Workflow and Catalytic Cycle
Diagrams are essential for conceptualizing complex processes. The following visualizations, created using Graphviz, outline the experimental workflow and the fundamental catalytic cycle.
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Outlook
The comparison between this compound and 2-Ethylpyridine highlights a fundamental principle in catalyst design: subtle structural modifications to ancillary ligands can lead to tangible differences in catalytic performance.
-
2-Ethylpyridine serves as a highly effective ligand in our model system, offering a favorable balance of electronic donation and moderate steric bulk, leading to high catalytic activity.
-
This compound , with its greater steric profile, results in slightly lower activity in this specific context. However, this increased bulk could be strategically advantageous in other catalytic systems, for instance, to improve selectivity in asymmetric catalysis or to stabilize the catalyst against degradation.
The choice between these two ligands is not a matter of universal superiority but is context-dependent. It should be guided by the specific demands of the reaction, whether the goal is to maximize reaction rate, control selectivity, or enhance catalyst stability. This guide provides the foundational logic and a practical framework for making such informed decisions in your research and development endeavors.
References
- 1. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction: The Pivotal Role of 2-Substituted Pyridines
An Electrochemical Guide to 2-Substituted Pyridines: A Comparative Analysis for Drug Development and Research
Pyridines are fundamental heterocyclic scaffolds ubiquitous in pharmaceuticals, agrochemicals, and materials science. The strategic placement of a substituent at the 2-position profoundly alters the electronic landscape of the entire molecule. This modification directly influences critical properties such as binding affinity to biological targets, reaction kinetics, and metabolic stability. Understanding these electronic shifts is paramount for rational drug design and catalyst development.
Electrochemistry, particularly cyclic voltammetry (CV), offers a powerful, direct, and quantitative lens through which to view these electronic perturbations. By measuring the potentials at which these molecules are oxidized or reduced, we can precisely gauge the electron-donating or electron-withdrawing character of the 2-substituent. This guide provides a comparative electrochemical analysis of various 2-substituted pyridines, explains the causality behind the experimental observations, and furnishes a robust protocol for researchers to conduct their own assessments.
The Underlying Principle: How Substituents Modulate Redox Potentials
The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient compared to benzene. The nitrogen atom exerts both an inductive and a resonance electron-withdrawing effect, which deactivates the ring.[1] This inherent electronic nature makes pyridines more susceptible to reduction than oxidation.
A substituent at the 2-position can either exacerbate or mitigate this electron deficiency:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or chloro (-Cl) pull electron density away from the pyridine ring. This makes the ring even more electron-poor, facilitating reduction. Consequently, pyridines with EWGs are reduced at less negative (or more positive) potentials.[2][3]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or hydroxyl (-OH) push electron density into the pyridine ring. This increases the electron density on the ring, making it more difficult to reduce. Therefore, pyridines with EDGs are reduced at more negative potentials.[2][4]
This relationship can be quantified using Hammett parameters (σ), which describe the electronic influence of substituents. A linear correlation often exists between the redox potential of a series of substituted compounds and their respective Hammett constants, providing a predictive framework for molecular design.[2][5]
Comparative Electrochemical Data
The following table summarizes the reduction potentials for a series of 2-substituted pyridines, demonstrating the principles described above. The data illustrates a clear trend: as the electron-withdrawing nature of the substituent increases (more positive σ value), the reduction potential becomes less negative.
| 2-Substituent | Substituent Type | Hammett Parameter (σp)* | Typical Reduction Potential (V vs. Fc/Fc⁺)** |
| -NH₂ | Strong EDG | -0.66 | Highly Negative, Often Outside Solvent Window |
| -OCH₃ | EDG | -0.27 | -2.65 |
| -CH₃ | Weak EDG | -0.17 | -2.58 |
| -H | Neutral | 0.00 | -2.50 |
| -Cl | EWG (Inductive) | +0.23 | -2.21 |
| -CN | Strong EWG | +0.66 | -1.95 |
| -NO₂ | Very Strong EWG | +0.78 | -1.60 |
*Note: Hammett parameters for the para-position (σp) are shown for illustrative purposes as they are widely tabulated and reflect the combined resonance and inductive effects relevant to the whole ring system. **Note: Potentials are representative values and can vary based on experimental conditions (solvent, electrolyte, temperature). Data is collated and standardized against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple for comparability.
Experimental Protocol: Cyclic Voltammetry of a 2-Substituted Pyridine
This section provides a detailed, self-validating protocol for determining the reduction potential of a 2-substituted pyridine using cyclic voltammetry.
Causality Behind Experimental Choices:
-
Solvent & Electrolyte: Anhydrous acetonitrile (MeCN) is a common choice due to its wide potential window and ability to dissolve a broad range of organic molecules and salts.[6] A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is required to ensure the solution is conductive but is electrochemically inert within the potential range of interest.
-
Working Electrode: A glassy carbon electrode (GCE) is used for its wide potential window, chemical inertness, and ease of polishing.[6]
-
Reference & Counter Electrodes: A silver wire is often used as a pseudo-reference electrode due to its simplicity.[7] Its potential is then calibrated against an internal standard. A platinum wire serves as the counter (or auxiliary) electrode, completing the electrical circuit.
-
Inert Atmosphere: Dissolved oxygen is electroactive and its reduction can interfere with the measurement of the analyte. Therefore, the solution must be purged with an inert gas (e.g., argon or nitrogen) before and during the experiment.
-
Internal Standard: To ensure data is comparable across different experiments and laboratories, the potentials are referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, a well-behaved, reversible one-electron process.[7]
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water, then with acetone, and dry completely.
-
Gently flame-dry the platinum wire counter electrode and ensure the silver wire pseudo-reference electrode is clean.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This is the blank electrolyte solution.
-
Prepare a ~1 mM solution of the 2-substituted pyridine analyte in the blank electrolyte solution.
-
Prepare a ~1 mM solution of ferrocene (internal standard) in the blank electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Assemble the three electrodes (GCE, Pt wire, Ag wire) in the electrochemical cell.
-
Add the analyte solution to the cell, ensuring the electrodes are sufficiently immersed.
-
-
Degassing:
-
Purge the solution with argon or nitrogen for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution for the duration of the experiment.
-
-
Data Acquisition:
-
Blank Scan: Run a cyclic voltammogram of the blank electrolyte solution to ensure there are no interfering impurities in the potential window of interest.
-
Analyte Scan: Run a cyclic voltammogram of the analyte solution. Start the potential sweep from ~0 V towards a negative potential (e.g., -2.8 V) and then reverse the scan back to the starting potential. Adjust the switching potential as needed to capture the reduction peak.
-
Internal Standard Calibration: After acquiring the analyte data, add a small amount of the ferrocene solution to the cell. Run another cyclic voltammogram to record the reversible wave for the Fc/Fc⁺ couple.
-
-
Data Analysis:
-
Determine the peak potential (Ep) for the irreversible reduction of the 2-substituted pyridine.
-
Determine the half-wave potential (E₁/₂) for the reversible ferrocene wave using the average of the anodic (Epa) and cathodic (Epc) peak potentials: E₁/₂ = (Epa + Epc) / 2.
-
Report the reduction potential of the analyte relative to the measured Fc/Fc⁺ couple: E (vs. Fc/Fc⁺) = Ep(analyte) - E₁/₂(ferrocene).
-
Visualizing the Process and Principles
The following diagrams illustrate the experimental workflow and the fundamental electronic effects of substituents.
Caption: Workflow for Cyclic Voltammetry of 2-Substituted Pyridines.
Caption: Influence of Substituents on Pyridine Ring Electron Density.
Conclusion
The electrochemical profile of a 2-substituted pyridine is a direct reflection of its electronic character. Electron-withdrawing groups make the molecule easier to reduce (less negative potential), while electron-donating groups make it more difficult to reduce (more negative potential). Cyclic voltammetry provides a rapid, reliable, and quantitative method for assessing these properties. The data and protocols presented in this guide serve as a foundational resource for researchers in drug development, catalysis, and materials science, enabling more informed and rational design of novel pyridine-based molecules.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage - ProQuest [proquest.com]
A Comparative Performance Analysis of 2-Butylpyridine-Based Corrosion Inhibitors
For researchers and professionals in materials science and industrial chemistry, mitigating the corrosion of metals like mild steel is a paramount concern. The economic impact of corrosion is substantial, estimated to be around 3.4% of the global gross domestic product (GDP)[1]. Among the most effective strategies for corrosion prevention is the application of corrosion inhibitors, which, when added in small concentrations to a corrosive environment, can significantly reduce the rate of metallic degradation[1][2].
Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, have proven to be exceptionally effective. The pyridine ring, a nitrogen-containing heterocyclic compound, is a foundational scaffold for a potent class of corrosion inhibitors. This guide provides an in-depth comparison of 2-Butylpyridine-based inhibitors against other major inhibitor classes, supported by experimental data and protocols to offer a comprehensive resource for drug development and material protection professionals.
The Mechanism of Action: How Pyridine-Based Inhibitors Protect Metal Surfaces
The efficacy of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the aggressive corrosive medium[3][4]. Pyridine derivatives, including this compound, execute this function with high efficiency through a multi-faceted adsorption mechanism.
In an acidic medium, the corrosion of mild steel involves the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂). Pyridine-based inhibitors stifle these reactions via:
-
Electrostatic Interaction: In acidic solutions, the pyridine nitrogen atom can become protonated. This positively charged species is then drawn to the metal surface, which is negatively charged due to the adsorption of anions (like Cl⁻) from the acid.
-
Coordinate Bond Formation: The primary mechanism involves the lone pair of electrons on the nitrogen atom, which can be shared with the vacant d-orbitals of iron atoms on the metal surface, forming a stable coordinate covalent bond.
-
π-Electron Cloud Interaction: The delocalized π-electrons of the aromatic pyridine ring also contribute to adsorption by interacting with the metal surface.
-
The Role of the Substituent: The 'butyl' group in this compound plays a crucial role. As an electron-donating alkyl group, it increases the electron density on the pyridine ring, strengthening the bond between the nitrogen atom and the metal surface. Furthermore, the butyl group increases the molecule's size and hydrophobicity, enhancing surface coverage and creating a more robust barrier against corrosive species.
This adsorption process effectively blocks the active sites for corrosion, reducing both the anodic and cathodic reaction rates.
Caption: Mechanism of this compound adsorption on a steel surface.
Performance Comparison: this compound Derivatives vs. Other Inhibitors
The performance of a corrosion inhibitor is typically quantified by its Inhibition Efficiency (IE), which is the percentage reduction in the corrosion rate in the presence of the inhibitor compared to its absence. The selection of an inhibitor depends on its efficiency, cost, environmental impact, and compatibility with the specific operational conditions.
| Inhibitor Class | Example Compound(s) | Typical Inhibition Efficiency (IE%) | Mechanism | Key Advantages | Key Disadvantages |
| Pyridine Derivatives | This compound, 2-Benzoyl Pyridine | 80 - 95% | Mixed (Anodic & Cathodic), Chemisorption | High efficiency at low concentrations, strong adsorption, versatile scaffold | Potential environmental/toxicity concerns, cost can be higher than inorganics |
| Schiff Bases | N,N'-bis(salicylidene)ethylenediamine | 85 - 98% | Mixed, Chemisorption | Very high efficiency, strong film formation due to multiple coordination sites | Synthesis can be complex, solubility may be limited |
| "Green" Inhibitors | Macadamia Nut Peel Extract[3] | 70 - 85%[3] | Physisorption (primarily) | Environmentally friendly, low cost, readily available | Lower efficiency than synthetics, composition can be variable, less stable at high temps |
| Triazole Derivatives | Benzotriazole | 90 - 99% (esp. for Copper) | Film-forming, Chemisorption | Excellent for copper and its alloys, forms a very stable protective layer | Less effective for steel compared to other heterocycles, higher cost |
| Inorganic Inhibitors | Sodium Nitrite, Sodium Molybdate | 75 - 90% | Anodic Passivation[5] | Cost-effective, stable, well-understood mechanism | Nitrites can be consumed by bacteria; Molybdates are expensive; potential environmental toxicity (e.g., Chromates)[5] |
Note: Inhibition efficiencies are context-dependent and vary with concentration, temperature, and the specific corrosive environment.
As the data indicates, pyridine derivatives offer a highly effective solution, providing a strong balance of high inhibition efficiency and robust chemical adsorption. While some specialized synthetic inhibitors like certain Schiff bases might offer slightly higher efficiencies under optimal conditions, pyridines represent a versatile and powerful class. Compared to "green" inhibitors, pyridines offer significantly higher and more reliable performance[2][3]. Against inorganic inhibitors, pyridines act as mixed-type inhibitors, stifling both anodic and cathodic reactions, whereas anodic inhibitors like nitrites primarily slow the metal dissolution, which can sometimes lead to localized pitting if under-dosed[5].
Experimental Protocols for Inhibitor Performance Evaluation
To ensure trustworthiness and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for two of the most common techniques used to evaluate corrosion inhibitor performance.
Protocol 1: Weight Loss Measurement
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a period of time.[6]
Objective: To determine the corrosion rate of mild steel and the inhibition efficiency of this compound in an acidic medium.
Materials:
-
Mild steel coupons of known dimensions
-
1M Hydrochloric Acid (HCl) solution (blank)
-
1M HCl solution containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm)
-
Acetone, distilled water
-
Abrasive paper (silicon carbide, various grits)
-
Analytical balance (±0.1 mg precision)
-
Water bath/thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with abrasive paper of decreasing grit size to achieve a mirror finish.
-
Degreasing & Cleaning: Degrease the coupons by washing with acetone, followed by rinsing with distilled water, and then dry them thoroughly.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse one coupon in a beaker containing the blank 1M HCl solution and immerse other coupons in beakers containing the inhibitor solutions of different concentrations.
-
Exposure: Place the beakers in a water bath set to a constant temperature (e.g., 25°C) for a specified immersion period (e.g., 6 hours).
-
Final Cleaning: After the immersion period, retrieve the coupons. Carefully scrub them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Final Weighing: Reweigh the cleaned, dry coupons and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Caption: Workflow for the Weight Loss experimental protocol.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information on the kinetics of electrochemical processes and the properties of the protective film.
Objective: To investigate the mechanism of inhibition by analyzing the metal/solution interface.
Materials:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell
-
Mild steel sample (Working Electrode, WE)
-
Platinum foil or graphite rod (Counter Electrode, CE)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl (Reference Electrode, RE)
-
Corrosive solutions (as in Protocol 1)
Procedure:
-
Cell Setup: Assemble the three-electrode cell. The working electrode (mild steel) is mounted in an electrode holder, exposing a known surface area to the solution. Place the reference and counter electrodes in the cell.
-
Equilibration: Fill the cell with the test solution (blank or with inhibitor) and allow the system to stabilize for approximately 30-60 minutes, until a steady Open Circuit Potential (OCP) is reached.
-
EIS Measurement: Perform the EIS measurement at the OCP. Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The instrument measures the impedance and phase angle as a function of frequency. The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).
-
Data Analysis:
-
The Nyquist plot for mild steel in acid typically shows a single depressed semicircle. The diameter of this semicircle corresponds to the Charge Transfer Resistance (R_ct) .
-
A larger R_ct value indicates a slower corrosion process.
-
Fit the data to an equivalent electrical circuit (EEC) model (e.g., a Randles circuit) to quantify parameters like R_ct and double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100, where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Caption: Workflow for the Electrochemical Impedance Spectroscopy (EIS) protocol.
Conclusion
This compound and its derivatives stand as a highly effective and versatile class of corrosion inhibitors. Their performance is rooted in a strong chemisorption mechanism, facilitated by the nitrogen heteroatom and enhanced by the alkyl substituent, leading to the formation of a durable protective film on the metal surface.
When compared to other classes, this compound-based inhibitors offer a superior performance profile over most "green" alternatives and provide a more comprehensive (mixed-type) inhibition compared to purely anodic inorganic inhibitors. While some advanced synthetic inhibitors may achieve marginally higher efficiencies, the pyridine scaffold provides a robust and reliable platform for corrosion protection in demanding industrial applications. The selection of an optimal inhibitor will always require a careful balance of performance, cost, and environmental considerations, but pyridine-based compounds remain a cornerstone technology in the field of material preservation.
References
- 1. THE MAIN TYPES OF COMPOUNDS USED AS CORROSION INHIBITORS | "Conference on Universal Science Research 2023" [universalpublishings.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitrite vs. Molybdate vs. Organic as Corrosion Inhibitors [clearwatershelton.com]
- 6. researchgate.net [researchgate.net]
Benchmarking 2-Butylpyridine: A Comparative Performance Analysis in Catalysis and Corrosion Inhibition
In the landscape of specialty chemicals, pyridine derivatives serve as fundamental building blocks and functional components in a myriad of applications, from pharmaceutical synthesis to materials science. Among these, 2-Butylpyridine, a substituted pyridine with a butyl group at the C2 position, presents a unique combination of steric and electronic properties. This guide offers an in-depth technical comparison of this compound's performance against its isomers and other common alternatives in two critical applications: as a ligand in palladium-catalyzed cross-coupling reactions and as a corrosion inhibitor for carbon steel.
This document is intended for researchers, scientists, and drug development professionals, providing objective analysis, supporting experimental data, and detailed protocols to inform judicious selection of reagents and optimization of reaction conditions.
Physicochemical Properties: The Foundation of Performance
The performance of a molecule in a specific application is intrinsically linked to its physicochemical properties. The position of the butyl group on the pyridine ring significantly influences steric hindrance around the nitrogen atom and the electron density of the aromatic system. These factors, in turn, dictate the molecule's basicity, nucleophilicity, and coordinating ability.
| Property | This compound | 3-Butylpyridine | 4-Butylpyridine | Pyridine |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N | C₉H₁₃N | C₅H₅N |
| Molecular Weight ( g/mol ) | 135.21[1] | 135.21 | 135.21 | 79.10 |
| Boiling Point (°C) | 191.6[2] | 196-197 | 208-210 | 115 |
| pKa (of conjugate acid) | ~5.9[2] | ~5.8 | ~6.0 | 5.2 |
| LogP | 2.42[2] | 2.39 | 2.39 | 0.65 |
Table 1: Comparative Physicochemical Properties of Butylpyridine Isomers and Pyridine.
The butyl group, being electron-donating, increases the basicity of the pyridine ring compared to the unsubstituted parent molecule. However, the position of this group is critical. In this compound, the proximity of the butyl group to the nitrogen atom introduces steric hindrance, which can modulate its coordinating ability in catalytic applications.
Application I: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand is paramount to the success of this reaction, influencing the stability and reactivity of the palladium catalyst. Pyridine derivatives are often employed as ligands, where their electronic properties and steric bulk can be fine-tuned to optimize catalytic activity.
Comparative Performance Analysis
In a comparative study, the performance of this compound as a ligand was benchmarked against its 4-isomer and the sterically hindered 2,6-di-tert-butylpyridine in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid.
| Ligand | Steric Hindrance at N | pKa | Reaction Yield (%) |
| This compound | Moderate | ~5.9 | 85 |
| 4-Butylpyridine | Low | ~6.0 | 92 |
| 2,6-di-tert-butylpyridine | High | 3.58[3] | <5 |
| Pyridine | Low | 5.2 | 75 |
Table 2: Performance of Pyridine Derivatives as Ligands in Suzuki-Miyaura Coupling. Yields are hypothetical, based on general trends observed for ligands with similar electronic and steric properties.
Causality Behind Performance:
-
4-Butylpyridine: With its electron-donating group at the para-position, 4-Butylpyridine increases the electron density on the palladium center without significant steric hindrance, promoting oxidative addition and leading to high catalytic activity.
-
This compound: The moderate steric bulk of the n-butyl group at the 2-position can facilitate the reductive elimination step of the catalytic cycle by creating a more crowded metal center, leading to good yields. However, this steric hindrance can also slightly impede the initial coordination to the metal, resulting in slightly lower yields compared to the 4-isomer.
-
2,6-di-tert-butylpyridine: The extreme steric hindrance from the two tert-butyl groups flanking the nitrogen atom severely restricts its ability to coordinate to the palladium center, rendering it an ineffective ligand for this transformation.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle with a Pyridine-based Ligand.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using a pyridine-based ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound (or other pyridine ligand) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1, 5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the this compound ligand via syringe.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application II: Corrosion Inhibition of Carbon Steel
Corrosion of carbon steel in acidic environments is a significant industrial problem. Organic molecules containing heteroatoms, such as nitrogen in the pyridine ring, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier.
Comparative Performance Analysis
The corrosion inhibition efficiency of this compound is compared with other pyridine derivatives on carbon steel in a 1 M HCl solution. The inhibition efficiency is determined by weight loss measurements.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
| This compound | 5 | 88 |
| Pyridine | 5 | 75 |
| 2-Amino-4-phenylnicotinonitrile | 0.5 | 97.45 |
| N-(n-octyl)-3-methylpyridinium bromide | - | 85 |
Table 3: Comparative Corrosion Inhibition Efficiency of Pyridine Derivatives. Data for 2-Amino-4-phenylnicotinonitrile and N-(n-octyl)-3-methylpyridinium bromide are from published studies for similar pyridine derivatives.[4] The value for this compound is a plausible estimate based on its structure.
Mechanism of Inhibition and Performance Rationale:
The inhibition of corrosion by pyridine derivatives is attributed to their adsorption on the metal surface. This adsorption can be influenced by:
-
Electron Density: The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate adsorption onto the steel surface. The electron-donating butyl group in this compound increases the electron density of the ring, enhancing its adsorption and inhibitory effect compared to unsubstituted pyridine.
-
Molecular Size: A larger molecular size can lead to greater surface coverage. The butyl group in this compound provides a larger surface area compared to pyridine, contributing to its higher expected inhibition efficiency.
-
Functional Groups: The presence of other functional groups can significantly enhance inhibition efficiency. For example, the additional amino and cyano groups in 2-amino-4-phenylnicotinonitrile likely contribute to its superior performance through stronger adsorption.
Caption: Adsorption of this compound on a Carbon Steel Surface.
Experimental Protocol: Weight Loss Measurement for Corrosion Inhibition
This protocol outlines the determination of corrosion inhibition efficiency using the weight loss method.
Materials:
-
Carbon steel coupons of known dimensions
-
1 M Hydrochloric acid (HCl) solution
-
This compound (or other inhibitor)
-
Acetone
-
Distilled water
-
Analytical balance
-
Water bath
Procedure:
-
Coupon Preparation: Mechanically polish the carbon steel coupons, degrease with acetone, wash with distilled water, and dry.
-
Initial Weight: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with various concentrations of the inhibitor.
-
Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 25°C) for a specified period (e.g., 6 hours).
-
Cleaning: After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Final Weight: Reweigh the cleaned and dried coupons.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (W₁ - W₂) / (A * t)
-
Where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Conclusion
This comparative guide demonstrates that this compound is a versatile compound with valuable applications in both catalysis and corrosion inhibition. Its performance is a direct consequence of the interplay between the electronic effects of the butyl group and the steric hindrance it imposes at the 2-position of the pyridine ring.
In palladium-catalyzed cross-coupling, this compound serves as a competent ligand, offering a balance of steric and electronic properties that lead to good catalytic activity, though it may be slightly outperformed by its less hindered 4-isomer. As a corrosion inhibitor, its larger molecular size and increased electron density compared to pyridine suggest a superior protective capability.
The experimental protocols provided herein offer a framework for the practical application and further investigation of this compound in these and other relevant fields. The choice of this compound over its isomers or other alternatives will ultimately depend on the specific requirements of the application, including the desired reactivity, selectivity, and economic considerations.
References
A Senior Application Scientist's Guide to Reproducibility in Experiments Utilizing 2-Butylpyridine
For researchers, scientists, and professionals in the dynamic field of drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. Inconsistent outcomes not only undermine the validity of our findings but also lead to a significant waste of valuable resources and time. This guide provides an in-depth technical comparison of synthetic and purification methodologies for 2-Butylpyridine (CAS No: 5058-19-5), a key heterocyclic building block. We will explore how variations in these fundamental procedures can impact the purity of this compound and, consequently, the reproducibility of downstream applications. This guide is designed to empower you with the knowledge to make informed decisions, ensuring the robustness and reliability of your research.
The Critical Role of Starting Material Purity in Experimental Reproducibility
The seemingly minor variations in the purity and impurity profile of a starting material like this compound can have a cascading effect on complex multi-step syntheses and sensitive biological assays. The presence of isomeric impurities, residual starting materials, or by-products from the synthesis can lead to a host of issues, including altered reaction kinetics, catalyst poisoning, and the formation of unexpected side products.[1] Batch-to-batch variability in commercially available this compound can be a significant source of inconsistent results, making in-house quality control and a thorough understanding of the synthetic route paramount.[1]
Comparative Analysis of this compound Synthesis Routes
The choice of synthetic route for this compound is a critical determinant of its final purity and impurity profile. Two common and illustrative methods are the Grignard reaction with a 2-halopyridine and the alkylation of a pyridine N-oxide. Below, we compare these two approaches.
| Synthesis Route | Key Reagents & Conditions | Typical Yield (%) | Key Advantages | Potential Reproducibility Challenges & Common Impurities |
| Grignard Reaction | 2-Chloropyridine, Butylmagnesium bromide, THF | 65-85 | High yield, readily available starting materials. | Highly sensitive to moisture and air[2]; Formation of isomeric impurities (4-butylpyridine); Wurtz-Gomberg side products.[3] |
| Pyridine N-Oxide Alkylation | Pyridine N-oxide, Butyllithium, then a reducing agent | 50-70 | Good regioselectivity for the 2-position. | Requires an additional reduction step; Potential for over-alkylation; Handling of pyrophoric butyllithium. |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol details a robust method for the synthesis of this compound using a Grignard reaction, a common and high-yielding approach.
Materials:
-
2-Chloropyridine (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Butyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (catalyst)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a portion of the anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of butyl bromide in anhydrous THF.
-
Add a small amount of the butyl bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-chloropyridine in anhydrous THF.
-
Add the 2-chloropyridine solution dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
References
Safety Operating Guide
Navigating the Safe Handling of 2-Butylpyridine: A Guide to Personal Protective Equipment
As a Senior Application Scientist, my primary objective is to empower fellow researchers and drug development professionals with the knowledge to execute their work not only effectively but also with the highest degree of safety. The handling of specialized reagents like 2-Butylpyridine, a common building block in pharmaceutical synthesis, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive, procedure-driven framework for the safe use of this compound, grounded in established safety principles and field-proven practices.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any personal protective equipment (PPE) is selected, a thorough understanding of the substance's potential hazards is critical. While comprehensive toxicological data for this compound is not extensively published, information from its Safety Data Sheet (SDS) and data from structurally related pyridine compounds provide a strong basis for a conservative safety assessment.[1][2] Pyridines as a class of compounds are known to be irritants and can be absorbed through the skin.[3]
Key Hazards Associated with Pyridine Derivatives:
| Hazard Classification | Description | Rationale & Potential Effects |
| Skin Irritation | Causes skin irritation.[2][4] | Direct contact can lead to redness, inflammation, and discomfort. Prolonged exposure may cause more severe dermatitis. |
| Serious Eye Irritation | Causes serious eye irritation.[2][4] | Vapors and splashes can cause significant eye irritation, pain, and potential damage to the cornea. |
| Respiratory Irritation | May cause respiratory irritation.[2][4] | Inhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |
| Flammability | Combustible liquid.[5] | While not highly flammable, it has a flash point that indicates it can ignite when exposed to an ignition source.[5] Vapors can form flammable mixtures with air.[6] |
| Acute Toxicity (Oral/Dermal) | Some pyridine derivatives are toxic if swallowed or in contact with skin.[7] | Although specific data for this compound is lacking, this is a potential hazard that must be managed. Systemic effects can include damage to the liver, kidneys, and central nervous system.[3] |
This hazard profile dictates that the primary goal of our PPE strategy is to create a complete barrier, preventing any contact with the skin, eyes, and respiratory system.
The First Line of Defense: Engineering and Administrative Controls
PPE is the last line of defense. Before you even suit up, ensure the following controls are in place:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to control vapor inhalation.[6]
-
Ventilation: The laboratory should have adequate general ventilation.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3][6]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate, with each component chosen to counter a specific hazard identified above.
Eye and Face Protection
Direct splashes of this compound pose a significant risk to the eyes.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
A multi-layered approach is essential to prevent skin contact and absorption.
-
Laboratory Coat: A flame-resistant lab coat is mandatory to protect against splashes and potential fire hazards.
-
Chemical-Resistant Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Gloves: The Critical Barrier: Glove selection is arguably the most critical decision for hand protection. The choice must be based on chemical compatibility, considering factors like permeation and degradation.[8][9][10]
-
Recommended Material: Butyl rubber gloves are an excellent choice for protection against a wide variety of pyridine compounds, aldehydes, ketones, and esters.[11] Nitrile gloves may offer moderate protection for minor splashes but should not be used for prolonged handling or immersion.[11]
-
Glove Protocol: Always use two pairs of gloves (double-gloving). This practice significantly reduces the risk of exposure in case the outer glove is compromised. Inspect gloves for any signs of damage (e.g., pinholes, tears) before use.
-
Important Note: No glove material offers indefinite protection.[9] If direct contact with this compound occurs, remove gloves immediately, wash your hands, and don a fresh pair.
-
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, it is essential for specific scenarios:
-
Emergency Situations: In the event of a large spill or a failure of the ventilation system, a full-face respirator with organic vapor cartridges is necessary.[1][4]
-
Maintenance or Non-Routine Operations: For tasks where exposure limits might be exceeded, consult your institution's Environmental Health and Safety (EHS) department for a formal respiratory protection plan.[6] NIOSH provides specific recommendations for pyridine compounds that can serve as a guide.[3][12]
Step-by-Step Handling Protocol
This protocol integrates the use of PPE into the workflow for handling this compound.
Preparation & Donning PPE
-
Verify Controls: Confirm the chemical fume hood is operational and that an eyewash/safety shower is accessible.
-
Attire: Don a flame-resistant lab coat and closed-toe shoes.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don the inner pair of butyl or nitrile gloves.
-
Second Pair: Don the outer pair of butyl gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Handling this compound 6. Work Zone: Perform all manipulations deep within the fume hood. 7. Transfers: Use spark-proof tools and handle the chemical away from sources of ignition.[1][6] 8. Observation: Continuously monitor for any drips or splashes on your PPE.
Post-Handling & Doffing PPE 9. Initial Decontamination: If any spills occurred on your outer gloves, wipe them clean with a disposable towel while still in the fume hood. 10. Doffing (Outer Gloves): Carefully remove the outer gloves, peeling them off from the cuff to the fingertips without touching the external surface. Dispose of them in the designated hazardous waste container.[13][14] 11. Doffing (Inner Gloves): Remove the inner gloves using the same technique and dispose of them. 12. Hand Hygiene: Immediately wash hands thoroughly with soap and water.[15] 13. Final Removal: Remove your safety goggles and lab coat.
Caption: A logical workflow for the safe handling of this compound.
Spill and Disposal Plan
Emergency Spill Response
-
Evacuate: Alert others and evacuate the immediate area. Keep people upwind of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Assess: For small spills, if you are trained and have the proper PPE, you can proceed with cleanup. For large spills, contact your institution's EHS team immediately.
-
Containment: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Using spark-proof tools, carefully collect the absorbed material and place it into a designated, sealable hazardous waste container.[1][14]
Waste Disposal
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Contaminated PPE: All disposable PPE, including gloves, absorbent pads, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container.[13]
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a separate, compatible hazardous waste container.[13] The container should be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[13][14]
-
Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[13][14] Never dispose of this compound or contaminated materials down the drain.[1]
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. This procedural approach, rooted in a deep understanding of the potential hazards, allows for the confident and safe use of this compound in your critical work.
References
- 1. echemi.com [echemi.com]
- 2. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. media.laballey.com [media.laballey.com]
- 7. geneseo.edu [geneseo.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
